Biricodar Dicitrate
Description
Structure
2D Structure
Properties
CAS No. |
174254-13-8 |
|---|---|
Molecular Formula |
C46H57N3O21 |
Molecular Weight |
988.0 g/mol |
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;bis(2-hydroxypropane-1,2,3-tricarboxylic acid) |
InChI |
InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1 |
InChI Key |
VDMKJSJJXQDICL-ZXVJYWQYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
iricodar Incel N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester VX 710 VX-710 |
Origin of Product |
United States |
Foundational & Exploratory
Reversing Multidrug Resistance: A Technical Guide to the Mechanism of Action of Biricodar Dicitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Biricodar Dicitrate (VX-710), a synthetic pipecolinate derivative, has emerged as a potent, third-generation MDR modulator. This technical guide provides an in-depth analysis of the core mechanism of action by which Biricodar reverses MDR, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of Action: Inhibition of ABC Transporters
This compound's primary mechanism of action is the direct inhibition of key ABC transporters, namely P-gp, MRP1, and to a lesser extent, BCRP.[1][2][3] By binding to these transporters, Biricodar blocks their drug efflux function, leading to increased intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells. This chemosensitization restores the cytotoxic efficacy of anticancer drugs.
The interaction of Biricodar with these transporters is complex and appears to involve allosteric modulation rather than simple competitive inhibition at the substrate-binding site. This suggests that Biricodar binds to a site distinct from the drug-binding pocket, inducing a conformational change in the transporter that impairs its ability to bind and/or transport its substrates.[4]
P-glycoprotein (P-gp/ABCB1) Inhibition
Biricodar is a potent inhibitor of P-gp. It directly interacts with the transporter, though the precise binding site is still under investigation. Evidence suggests that Biricodar's interaction with P-gp is non-competitive, meaning it does not directly compete with chemotherapeutic drugs for the same binding site.[5][6] This interaction inhibits the ATPase activity of P-gp, which is essential for the energy-dependent efflux of drugs.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Inhibition
Biricodar also effectively inhibits MRP1.[2] Similar to its interaction with P-gp, the inhibition of MRP1 by Biricodar is thought to be allosteric.[4] MRP1 is responsible for the efflux of a variety of conjugated and unconjugated organic anions, including several chemotherapeutic agents and their metabolites. By inhibiting MRP1, Biricodar prevents the cellular extrusion of these compounds.
Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition
Studies have demonstrated that Biricodar can also modulate the function of BCRP, a half-transporter that plays a crucial role in the resistance to drugs such as mitoxantrone and topotecan.[3][7][8] The mechanism of BCRP inhibition by Biricodar is also likely to be through direct interaction and functional modulation.
Signaling Pathways and Molecular Interactions
The primary mechanism of Biricodar is direct interaction with and inhibition of ABC transporter proteins, rather than modulation of complex signaling pathways. The core interaction is at the protein level, leading to a functional blockade of drug efflux.
Biricodar's Mechanism of MDR Reversal.
Quantitative Data on MDR Reversal by Biricodar
The efficacy of Biricodar in reversing MDR has been quantified in numerous in vitro studies. The following tables summarize key findings, including the fold reversal of resistance and the impact on the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents.
Table 1: In Vitro Efficacy of Biricodar in Reversing Multidrug Resistance
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Biricodar Concentration (µM) | Fold Reversal of Resistance | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 1.5 | 3.1 | [8] |
| 8226/Dox6 | P-gp | Daunorubicin | 1.5 | 6.9 | [8] |
| HL60/Adr | MRP1 | Mitoxantrone | 1.5 | 2.4 | [8] |
| HL60/Adr | MRP1 | Daunorubicin | 1.5 | 3.3 | [8] |
| 8226/MR20 | BCRP | Mitoxantrone | 1.5 | 2.4 | [8] |
Table 2: Effect of Biricodar on the IC50 of Chemotherapeutic Drugs
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | IC50 (nM) without Biricodar | IC50 (nM) with Biricodar (1.5 µM) | Reference |
| 8226/Dox6 | P-gp | Doxorubicin | ~3000 | ~450 | [8] |
| HL60/Adr | MRP1 | Doxorubicin | ~1500 | ~500 | [8] |
| 8226/MR20 | BCRP | Mitoxantrone | ~200 | ~80 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key in vitro assays used to evaluate the MDR-reversing activity of Biricodar.
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the efflux of the fluorescent substrate Rhodamine 123, which is primarily transported by P-gp. Inhibition of P-gp by Biricodar results in increased intracellular accumulation of Rhodamine 123.
Materials:
-
MDR and parental (sensitive) cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-incubate the cells with Biricodar at the desired concentration (e.g., 1-10 µM) in serum-free medium for 30-60 minutes at 37°C. A control group without Biricodar should be included.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Harvest the cells (e.g., by trypsinization for adherent cells).
-
Resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence immediately using a flow cytometer with excitation at ~488 nm and emission at ~530 nm.[9][10][11]
Rhodamine 123 Efflux Assay Workflow.
Calcein-AM Assay for MRP1 Function
Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate for MRP1. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. Active MRP1 effluxes Calcein-AM before it can be cleaved, resulting in low fluorescence. Inhibition of MRP1 by Biricodar leads to increased intracellular calcein fluorescence.
Materials:
-
MDR and parental cell lines
-
Calcein-AM (stock solution in DMSO)
-
This compound
-
Complete cell culture medium
-
PBS
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Add medium containing Biricodar at various concentrations and incubate for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for an additional 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~515 nm) or a flow cytometer.[12][13][14][15]
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
Magnesium chloride (MgCl2)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
Protocol:
-
Prepare P-gp membrane vesicles.
-
In a 96-well plate, add the assay buffer, Biricodar at various concentrations, and the membrane vesicles (5-10 µg of protein).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding Mg-ATP (final concentration 3-5 mM).
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
The amount of Pi released is proportional to the ATPase activity. A standard curve using known concentrations of phosphate should be prepared.[16][17][18]
Conclusion
This compound is a potent MDR modulator that reverses resistance to a wide range of chemotherapeutic agents by directly inhibiting the function of P-gp, MRP1, and BCRP. Its mechanism of action, which appears to involve allosteric inhibition of these ABC transporters, leads to increased intracellular drug accumulation and restores the sensitivity of cancer cells to chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer. Further investigation into the precise molecular interactions between Biricodar and these transporters will be crucial for the development of even more effective and specific MDR modulators in the future.
References
- 1. Facebook [cancer.gov]
- 2. adooq.com [adooq.com]
- 3. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Competitive and non-competitive inhibition of the multidrug-resistance-associated P-glycoprotein ATPase--further experimental evidence for a multisite model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-operative, competitive and non-competitive interactions between modulators of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. P-glycoprotein substrate transport assessed by comparing cellular and vesicular ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genomembrane.com [genomembrane.com]
- 18. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Biricodar Dicitrate: A Technical Guide to its Role in Chemosensitization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biricodar dicitrate (formerly VX-710) is a potent, synthetic chemosensitizing agent designed to counteract multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its functional relationships. Biricodar's primary role in chemosensitization lies in its ability to directly inhibit the function of key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] Evidence also suggests activity against Breast Cancer Resistance Protein (BCRP/ABCG2). By blocking these efflux pumps, biricodar increases the intracellular concentration and retention of various cytotoxic agents, thereby restoring their therapeutic efficacy in resistant tumors.
Mechanism of Action: Overcoming Multidrug Resistance
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters that actively efflux cytotoxic drugs from cancer cells, reducing their intracellular concentration and effectiveness. This compound directly binds to these transporters, inhibiting their function and restoring drug sensitivity.
Inhibition of ABC Transporters
Biricodar is a broad-spectrum MDR modulator, demonstrating inhibitory activity against several key ABC transporters:
-
P-glycoprotein (P-gp/MDR1): Biricodar is a potent inhibitor of P-gp, one of the most well-characterized efflux pumps responsible for resistance to a wide range of chemotherapeutic agents.
-
Multidrug Resistance-Associated Protein 1 (MRP1): Biricodar also effectively inhibits MRP1, another important transporter implicated in resistance to various anticancer drugs.[1]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Studies have shown that biricodar can modulate the function of the wild-type BCRP (BCRPR482), further broadening its chemosensitizing potential.[2]
The direct interaction of biricodar with these transporters leads to a significant increase in the intracellular accumulation and retention of chemotherapeutic drugs, ultimately enhancing their cytotoxic effects on resistant cancer cells.
Quantitative Data on Chemosensitization
The efficacy of biricodar in reversing multidrug resistance has been quantified in numerous in vitro studies. The following tables summarize key data on its effects on drug uptake, retention, and cytotoxicity in various cancer cell lines overexpressing specific ABC transporters.
Table 1: Effect of Biricodar (VX-710) on Drug Uptake and Retention
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Increase in Drug Uptake (%) | Increase in Drug Retention (%) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 | [2] |
| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 | [2] |
| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 | [2] |
| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 | [2] |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 60 | 40 | [2] |
| 8226/MR20 | BCRP (R482) | Daunorubicin | 10 | - | [2] |
Table 2: Enhancement of Chemotherapeutic Cytotoxicity by Biricodar (VX-710)
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Fold-Increase in Cytotoxicity | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 | [2] |
| 8226/Dox6 | P-gp | Daunorubicin | 6.9 | [2] |
| HL60/Adr | MRP1 | Mitoxantrone | 2.4 | [2] |
| HL60/Adr | MRP1 | Daunorubicin | 3.3 | [2] |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.4 | [2] |
| 8226/MR20 | BCRP (R482) | Daunorubicin | 3.6 | [2] |
Table 3: Clinical Trial Data
| Cancer Type | Chemotherapy | Biricodar Dose | Key Findings | Reference |
| Advanced Soft Tissue Sarcoma (Anthracycline-Resistant) | Doxorubicin | 120 mg/m²/h (72-h CIV) | 2 partial responses and 7 patients with disease stabilization in 15 non-GIST sarcoma patients. | [3] |
| Advanced Malignancies | Doxorubicin | 120 mg/m²/h (96-hour infusion) | Acceptable toxicity profile. Enhanced hepatic uptake and retention of 99mTc-sestamibi (a P-gp and MRP1 substrate). | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the chemosensitizing effects of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of chemotherapeutic agents in the presence and absence of biricodar.
Materials:
-
Multidrug-resistant and parental cancer cell lines
-
Complete culture medium
-
Chemotherapeutic agent(s) of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of this compound. Include appropriate vehicle controls.
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Drug Accumulation and Efflux (Rhodamine 123) Assay
This assay measures the ability of biricodar to inhibit the efflux of a fluorescent substrate of P-gp, such as Rhodamine 123.
Materials:
-
MDR and parental cancer cell lines
-
Rhodamine 123
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure for Accumulation:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Pre-incubate the cells with or without this compound at a specific concentration for a defined period (e.g., 30 minutes at 37°C).
-
Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes at 37°C) to allow for uptake.
-
Wash the cells with ice-cold PBS to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
Procedure for Efflux:
-
Load the cells with Rhodamine 123 by incubating them with the dye as described above.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a fresh, dye-free medium with or without this compound.
-
Take aliquots of the cell suspension at various time points and measure the remaining intracellular fluorescence.
MRP1 Functional (Calcein-AM) Assay
This assay assesses the inhibitory effect of biricodar on MRP1 function using the fluorescent substrate Calcein-AM.
Materials:
-
MRP1-overexpressing and parental cell lines
-
Calcein-AM
-
This compound
-
Probenecid (an inhibitor of MRPs, used as a positive control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Wash the cells with a suitable buffer.
-
Incubate the cells with this compound or a positive control at various concentrations for a short period.
-
Add Calcein-AM to the wells and incubate for approximately 30-60 minutes at 37°C. Calcein-AM is non-fluorescent and cell-permeant. Inside the cell, it is cleaved by esterases into the fluorescent and membrane-impermeant calcein.
-
Measure the intracellular fluorescence at an excitation of ~490 nm and an emission of ~515 nm. Inhibition of MRP1 will result in increased intracellular accumulation of calcein and thus higher fluorescence.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.
Signaling and Mechanistic Pathways
While biricodar's primary mechanism is the direct inhibition of efflux pumps, its downstream effects culminate in the potentiation of chemotherapy-induced apoptosis. The following diagram illustrates this core mechanism. Direct modulation of specific signaling pathways by biricodar itself has not been extensively documented.
Experimental Workflow for Chemosensitization Assessment
The following diagram outlines a typical experimental workflow to evaluate the chemosensitizing potential of this compound in vitro.
Logical Relationship of Biricodar's Action
This diagram illustrates the logical progression from the presence of multidrug resistance to its reversal by this compound.
Conclusion
This compound is a well-characterized chemosensitizing agent that effectively reverses multidrug resistance mediated by P-gp, MRP1, and to some extent, BCRP. Its mechanism of action, centered on the inhibition of these efflux pumps, leads to a significant increase in the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer therapy. While clinical development of biricodar has faced challenges, the principles of its mechanism of action continue to inform the development of next-generation MDR modulators.
References
- 1. Facebook [cancer.gov]
- 2. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of the novel MDR1 and MRP1 inhibitor biricodar administered alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the P-glycoprotein Inhibition Pathway of Biricodar Dicitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biricodar (VX-710), a potent, third-generation inhibitor of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters. This document details its mechanism of action, summarizes key quantitative data from in-vitro and clinical studies, and provides detailed experimental protocols for assessing P-gp inhibition.
Introduction to P-glycoprotein and Multidrug Resistance
Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of membrane-bound efflux pumps, such as P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1] P-gp is an ATP-dependent transporter that actively extrudes a wide array of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[1][2] The development of P-gp inhibitors aims to reverse this resistance, restoring the sensitivity of tumor cells to chemotherapy. Biricodar dicitrate is a synthetic pipecolinate derivative developed as a chemosensitizing agent to counteract P-gp-mediated drug efflux.[3][4]
Core Mechanism of Action
Biricodar functions as a direct, non-competitive or competitive inhibitor of P-glycoprotein. It binds directly to the plasma membrane efflux pump, obstructing its function.[3] This inhibition prevents the efflux of co-administered cytotoxic drugs. The direct consequence is an increased intracellular accumulation and retention of the chemotherapeutic agent, leading to enhanced cytotoxicity and the potential to overcome tumor resistance.[3] Beyond P-gp, Biricodar also demonstrates inhibitory activity against Multidrug Resistance-Associated Protein 1 (MRP-1) and, to some extent, wild-type Breast Cancer Resistance Protein (BCRP), making it a broad-spectrum MDR modulator.[2][5][6]
Data Presentation
Quantitative In-Vitro Efficacy
The following tables summarize the quantitative data on Biricodar's potency and its effect on enhancing the activity of chemotherapeutic agents in MDR cell lines.
Table 1: Biricodar (VX-710) Inhibitory Potency
| Target | Assay Method | Value | Unit | Reference |
|---|---|---|---|---|
| P-glycoprotein | [³H]azidopine photoaffinity labeling | 0.75 | µM (EC₅₀) | [7] |
| P-glycoprotein | [¹²⁵I]iodoaryl azido-prazosin photoaffinity labeling | 0.55 | µM (EC₅₀) | [7] |
| MRP-1 | Accumulation assay in COR.L23/R cells | 5.18 | µM (IC₅₀) |[8] |
Table 2: Biricodar (VX-710) Enhancement of Chemotherapy in P-gp Overexpressing Cells (8226/Dox6) [5]
| Chemotherapy Agent | Parameter | % Increase / Fold Increase |
|---|---|---|
| Mitoxantrone | Uptake | 55% |
| Retention | 100% | |
| Cytotoxicity | 3.1-fold | |
| Daunorubicin | Uptake | 100% |
| Retention | 60% |
| | Cytotoxicity | 6.9-fold |
Table 3: Biricodar (VX-710) Enhancement of Chemotherapy in MRP-1 Overexpressing Cells (HL60/Adr) [5]
| Chemotherapy Agent | Parameter | % Increase / Fold Increase |
|---|---|---|
| Mitoxantrone | Uptake | 43% |
| Retention | 90% | |
| Cytotoxicity | 2.4-fold | |
| Daunorubicin | Uptake | 130% |
| Retention | 60% |
| | Cytotoxicity | 3.3-fold |
Clinical Trial Summary
Biricodar has been evaluated in several Phase I/II clinical trials to assess its safety and efficacy in reversing chemotherapy resistance.
Table 4: Summary of Key Phase II Clinical Trial Results
| Cancer Type | Combination Therapy | Dose | No. of Patients (Evaluable) | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Anthracycline-Resistant Soft Tissue Sarcoma | Doxorubicin (60 mg/m²) | Biricodar 120 mg/m²/h (72h CIV) | 15 (non-GIST) | 2 Partial Responses, 7 Stable Disease. | |
| Paclitaxel-Refractory Advanced Breast Cancer | Paclitaxel (80 mg/m²) | Biricodar 120 mg/m²/h (24h CIV) | 35 | 11.4% Objective Response Rate (4 patients). |
| Paclitaxel-Refractory Advanced Ovarian Cancer | Paclitaxel (80 mg/m²) | Biricodar 120 mg/m²/h (24h CIV) | 45 | 3 Partial Responses, 12 Stable Disease. | |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can modulate this activity. The protocol outlined is a general method based on detecting inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology
-
Membrane Preparation: Utilize purified membrane vesicles from insect or mammalian cells overexpressing human P-gp.
-
Reagent Preparation:
-
Assay Mix: Prepare a buffered solution (e.g., 1x Assay Medium).
-
MgATP Solution: Prepare a concentrated MgATP solution (e.g., 20mM) and keep on ice.
-
Test Compound: Dissolve Biricodar or other test compounds in a suitable solvent (e.g., DMSO) to create a concentration series.
-
Vanadate Solution: Prepare sodium orthovanadate (Na₃VO₄), a specific P-gp inhibitor, as a control to determine P-gp-specific ATPase activity.
-
-
Assay Procedure:
-
Dispense membrane vesicles into a 96-well plate.
-
Add the test compound (Biricodar) at various concentrations. For inhibition studies, also add a known P-gp substrate/activator (e.g., verapamil). Include controls: no compound (basal activity), activator alone (maximal activity), and activator plus vanadate (background activity).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the MgATP solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) generated. This is often done via a colorimetric reaction (e.g., using a malachite green-based reagent) and reading the absorbance on a plate reader.[9]
-
-
Data Analysis:
-
Subtract the background ATPase activity (from vanadate-treated wells) from all other readings to get the P-gp-specific activity.
-
Plot the P-gp ATPase activity against the concentration of the test compound.
-
Calculate IC₅₀ (for inhibitors) or EC₅₀ (for activators) values by fitting the data to a suitable dose-response curve.
-
Rhodamine 123 Efflux Assay
This is a cell-based functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent P-gp substrate. Active P-gp will pump the dye out of the cells, resulting in low intracellular fluorescence. An effective inhibitor like Biricodar will block this efflux, leading to dye accumulation and a higher fluorescent signal.
Methodology
-
Cell Preparation: Harvest P-gp-overexpressing cells (and a parental, low-expressing control line) and resuspend them at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., cold Efflux Buffer).[10]
-
Dye Loading:
-
Efflux and Inhibition:
-
Resuspend the dye-loaded cells in pre-warmed (37°C) buffer.
-
Aliquot cells into tubes or a 96-well plate containing various concentrations of the test inhibitor (Biricodar). Include a positive control inhibitor (e.g., Verapamil) and a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a defined efflux period (e.g., 1-2 hours).[11] To measure zero efflux, keep one sample on ice.
-
-
Data Acquisition:
-
Stop the efflux by placing the samples on ice or adding cold buffer.
-
If necessary, add a viability dye like Propidium Iodide (PI) to exclude dead cells from the analysis.
-
Analyze the intracellular fluorescence of the live cell population using a flow cytometer (e.g., excitation at 488 nm, emission ~525 nm, FL1 channel).[10]
-
-
Data Analysis:
-
Gate on the live cell population.
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Plot the MFI against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value. The IC₅₀ represents the concentration of Biricodar required to achieve 50% of the maximal dye accumulation.
-
Conclusion
This compound is a well-characterized, potent, broad-spectrum MDR modulator that directly inhibits P-glycoprotein. In-vitro data quantitatively demonstrate its ability to increase the uptake, retention, and cytotoxicity of various chemotherapeutic agents in resistant cell lines. While Phase II clinical trials showed that Biricodar could restore chemosensitivity in some heavily pre-treated patient populations, its overall clinical success has been limited. Nevertheless, the study of Biricodar has provided invaluable insights into the mechanisms of P-gp inhibition and serves as a critical reference compound for the development of future MDR-reversing agents. The experimental protocols detailed herein represent standard methodologies for evaluating the P-gp inhibitory potential of new chemical entities.
References
- 1. biorxiv.org [biorxiv.org]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biricodar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Biricodar Dicitrate: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent P-glycoprotein Modulator
Mechanism of Action: Reversing Multidrug Resistance
Biricodar acts as a chemosensitizing agent by directly binding to P-gp and other ABC transporters.[1][4] These transporters are ATP-dependent efflux pumps that are often overexpressed in cancer cells, actively removing a wide variety of chemotherapeutic drugs from the intracellular environment and thus reducing their efficacy. By inhibiting these pumps, Biricodar increases the intracellular concentration and retention of cytotoxic agents, thereby restoring the sensitivity of cancer cells to treatment.[1][4]
The interaction of Biricodar with P-gp is characterized by a high-affinity binding.[4] This interaction stimulates the P-gp-associated ATPase activity in a concentration-dependent manner, indicating a direct effect on the transporter's catalytic cycle.[4]
Quantitative Analysis of Biricodar Activity
Several studies have quantified the biological activity of Biricodar (VX-710). These data highlight its potency as an inhibitor of P-gp and its effectiveness in sensitizing MDR cancer cells to various chemotherapeutic agents.
| Parameter | Value | Cell Line / System | Assay | Reference |
| P-gp Binding | ||||
| EC50 (inhibition of [3H]azidopine labeling) | 0.75 µM | P-gp overexpressing cells | Photoaffinity Labeling | [4] |
| EC50 (inhibition of [125I]iodoaryl azidoprazosin labeling) | 0.55 µM | P-gp overexpressing cells | Photoaffinity Labeling | [4] |
| EC50 (inhibition of tritiated VX-710 analog binding) | 0.75 µM | P-gp overexpressing cells | Photoaffinity Labeling | [4] |
| P-gp ATPase Activity | ||||
| Apparent Ka (stimulation of ATPase activity) | 0.1 µM | P-gp membranes | ATPase Assay | [4] |
| Chemosensitization | ||||
| Mitoxantrone Uptake Increase | 55% | 8226/Dox6 (P-gp) | Drug Uptake Assay | [1] |
| Daunorubicin Uptake Increase | 100% | 8226/Dox6 (P-gp) | Drug Uptake Assay | [1] |
| Mitoxantrone Retention Increase | 100% | 8226/Dox6 (P-gp) | Drug Retention Assay | [1] |
| Daunorubicin Retention Increase | 60% | 8226/Dox6 (P-gp) | Drug Retention Assay | [1] |
| Mitoxantrone Cytotoxicity Increase | 3.1-fold | 8226/Dox6 (P-gp) | Cytotoxicity Assay | [1] |
| Daunorubicin Cytotoxicity Increase | 6.9-fold | 8226/Dox6 (P-gp) | Cytotoxicity Assay | [1] |
| Mitoxantrone Uptake Increase | 43% | HL60/Adr (MRP-1) | Drug Uptake Assay | [1] |
| Daunorubicin Uptake Increase | 130% | HL60/Adr (MRP-1) | Drug Uptake Assay | [1] |
| Mitoxantrone Retention Increase | 90% | HL60/Adr (MRP-1) | Drug Retention Assay | [1] |
| Daunorubicin Retention Increase | 60% | HL60/Adr (MRP-1) | Drug Retention Assay | [1] |
| Mitoxantrone Cytotoxicity Increase | 2.4-fold | HL60/Adr (MRP-1) | Cytotoxicity Assay | [1] |
| Daunorubicin Cytotoxicity Increase | 3.3-fold | HL60/Adr (MRP-1) | Cytotoxicity Assay | [1] |
| Mitoxantrone Uptake Increase | 60% | 8226/MR20 (BCRP) | Drug Uptake Assay | [1] |
| Mitoxantrone Retention Increase | 40% | 8226/MR20 (BCRP) | Drug Retention Assay | [1] |
| Mitoxantrone Cytotoxicity Increase | 2.4-fold | 8226/MR20 (BCRP) | Cytotoxicity Assay | [1] |
Structure-Activity Relationship (SAR) of P-glycoprotein Inhibitors: Insights for Biricodar Analogs
While a specific SAR study detailing a library of Biricodar analogs and their corresponding P-gp inhibitory activities is not publicly available, we can infer key structural features based on the known structure of Biricodar and the general principles of P-gp inhibitor design, particularly for piperidine-based modulators.
Biricodar is a synthetic pipecolinate derivative. Key structural components likely contributing to its activity include:
-
The Piperidine Ring: This central scaffold is a common feature in many P-gp inhibitors. Its conformation and substitution patterns are critical for proper orientation within the P-gp binding pocket.
-
N-Acyl Group: The nature of the acyl group attached to the piperidine nitrogen is crucial. In Biricodar, this is a 2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl group. The trimethoxyphenyl moiety likely engages in hydrophobic and/or hydrogen bonding interactions within the binding site. Modifications to the substitution pattern on this aromatic ring would be expected to significantly impact activity.
-
Ester Linkage and Side Chain: The piperidine-2-carboxylic acid is esterified with a 1,7-bis(3-pyridyl)-4-heptyl alcohol. This long, flexible lipophilic chain with terminal basic nitrogen atoms is a common characteristic of potent P-gp modulators. The length and flexibility of the linker, as well as the nature of the terminal aromatic groups, are critical determinants of inhibitory potency. The pyridyl groups can participate in cation-π interactions and hydrogen bonding.
General SAR principles for P-gp inhibitors that are likely applicable to the Biricodar scaffold include:
-
Lipophilicity: A high degree of lipophilicity is generally required for potent P-gp inhibition, as it facilitates partitioning into the cell membrane where the transporter resides.
-
Basic Nitrogen Atoms: The presence of one or more basic nitrogen atoms, which are typically protonated at physiological pH, is a common feature of many P-gp inhibitors. These can form important ionic interactions within the transporter's binding site.
-
Hydrogen Bond Acceptors/Donors: The presence of hydrogen bond acceptors (e.g., carbonyl oxygens, ether oxygens) and donors is important for specific interactions with amino acid residues in the P-gp binding pocket.
-
Molecular Flexibility: A degree of conformational flexibility allows the molecule to adapt to the complex and dynamic binding pocket of P-gp.
Future SAR studies on Biricodar analogs would likely explore modifications at these key positions to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols for P-glycoprotein Inhibitor Evaluation
The evaluation of P-gp inhibitors like Biricodar involves a series of in vitro assays to determine their binding affinity, inhibitory potency, and functional effects on drug transport.
P-gp Binding Assays
These assays directly measure the interaction of a compound with P-gp.
-
Photoaffinity Labeling: This technique uses a radiolabeled or fluorescently tagged photo-reactive analog of a known P-gp substrate or inhibitor.
-
Incubate P-gp-expressing membranes or cells with the photoaffinity probe in the presence and absence of the test compound (e.g., Biricodar).
-
Expose the mixture to UV light to covalently link the probe to P-gp.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled P-gp by autoradiography or fluorescence imaging.
-
Quantify the reduction in labeling in the presence of the test compound to determine its binding affinity (EC50).
-
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Prepare membrane vesicles from cells overexpressing P-gp.
-
Incubate the membrane vesicles with varying concentrations of the test compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Determine the concentration-dependent stimulation or inhibition of ATPase activity to calculate the apparent activation constant (Ka) or IC50.
Cellular Drug Transport Assays
These assays assess the functional consequence of P-gp inhibition on the accumulation and efflux of known P-gp substrates.
-
Drug Uptake and Retention Assays:
-
Culture MDR cells overexpressing P-gp and a parental control cell line.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add a fluorescent or radiolabeled P-gp substrate (e.g., rhodamine 123, calcein-AM, or a radiolabeled chemotherapeutic drug).
-
For uptake, measure the intracellular fluorescence or radioactivity after a defined incubation period using flow cytometry, a fluorescence plate reader, or a scintillation counter.
-
For retention, after the uptake period, wash the cells and incubate them in a drug-free medium (with or without the inhibitor) and measure the remaining intracellular fluorescence or radioactivity over time.
-
Calculate the increase in drug accumulation or retention in the presence of the inhibitor.
-
-
Cytotoxicity/Chemosensitization Assay:
-
Seed MDR and parental cells in multi-well plates.
-
Treat the cells with a serial dilution of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Determine the IC50 of the chemotherapeutic agent with and without the inhibitor. The fold-reversal of resistance is calculated as the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.
-
Conclusion and Future Directions
Biricodar Dicitrate remains a cornerstone in the study of P-gp inhibition. While specific SAR data for a broad range of its analogs are not publicly available, the known structural features of Biricodar, coupled with the established principles of P-gp inhibitor design, provide a strong foundation for the rational design of novel and more effective MDR modulators. Future research should focus on the synthesis and evaluation of a systematic library of Biricodar analogs to elucidate the precise structural requirements for optimal P-gp inhibition. Such studies will be invaluable in the development of next-generation chemosensitizing agents to improve the efficacy of cancer chemotherapy. The detailed experimental protocols and the foundational SAR principles outlined in this guide are intended to support and accelerate these research endeavors.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8324242B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]
- 3. US20140221424A1 - Pharmaceutical compositions for use in the treatment of cystic fibrosis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early-Stage Research of Biricodar Dicitrate (VX-710)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biricodar Dicitrate (VX-710) is a synthetic pipecolinate derivative investigated for its potential as a chemosensitizing agent in cancer therapy.[1] Early-stage research focused on its ability to reverse multidrug resistance (MDR), a significant obstacle to the success of chemotherapy.[2] This document provides a comprehensive technical overview of the foundational preclinical and early clinical research on Biricodar, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action: Reversal of Multidrug Resistance
Biricodar functions as a potent, non-cytotoxic inhibitor of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp or MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These transporters are ATP-dependent efflux pumps that actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Biricodar has also been shown to modulate the activity of Breast Cancer Resistance Protein (BCRP).[2][3] By binding directly to these pumps, Biricodar competitively inhibits their function, leading to increased intracellular accumulation and retention of cytotoxic drugs in resistant cancer cells.[4][5] This restoration of chemosensitivity is the cornerstone of its therapeutic potential.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and early-phase clinical studies of this compound.
Table 1: In Vitro Efficacy of Biricodar (VX-710) in Reversing Multidrug Resistance
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Biricodar Concentration (µM) | Fold Increase in Cytotoxicity | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 | [2] |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 | [2] |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 | [2] |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 | [2] |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 2.4 | [2] |
Table 2: Effect of Biricodar (VX-710) on Intracellular Drug Accumulation and Retention
| Cell Line | Transporter Overexpressed | Drug | Biricodar Concentration (µM) | % Increase in Uptake | % Increase in Retention | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55% | 100% | [2] |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100% | 60% | [2] |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43% | 90% | [2] |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130% | 60% | [2] |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 60% | 40% | [2] |
Table 3: Pharmacokinetic Parameters of Biricodar (VX-710) from Phase I Clinical Trials
| Dose | Administration | Mean Steady-State Plasma Concentration (Css) | Half-life (t½) | Reference |
| 120 mg/m²/h | 96-hour continuous IV infusion | 2- to 4-fold higher than in vitro reversal concentrations | 1.1 hours | [6] |
| 160 mg/m²/h | 96-hour continuous IV infusion | Not specified | 1.1 hours | [6] |
| 120 mg/m²/h | 24-hour continuous IV infusion with paclitaxel | 2.68 to 4.89 µg/mL | Not specified | [6] |
| 120 mg/m²/h | 72-hour continuous IV infusion with mitoxantrone | 4.52 µg/mL | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of Biricodar are outlined below.
Cytotoxicity Assays (e.g., MTT Assay)
The potentiation of chemotherapy by Biricodar was commonly assessed using cytotoxicity assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Cancer cells (e.g., multidrug-resistant lines and their parental sensitive counterparts) are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of Biricodar (e.g., 0.5-5 µM).
-
Incubation: The plates are incubated for a specified period (e.g., 48-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ (the drug concentration that inhibits cell growth by 50%) is determined for the chemotherapeutic agent alone and in combination with Biricodar. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of Biricodar.
Drug Uptake and Retention Assays
These assays quantify the effect of Biricodar on the intracellular accumulation of fluorescent or radiolabeled chemotherapeutic drugs.
-
Cell Preparation: Cells are harvested and resuspended in a suitable buffer (e.g., PBS with glucose).
-
Pre-incubation with Biricodar: The cell suspension is pre-incubated with or without Biricodar at a specified concentration for a short period (e.g., 30-60 minutes) at 37°C.
-
Addition of Substrate: A fluorescent substrate (e.g., rhodamine 123 for P-gp, calcein-AM for MRP1) or a radiolabeled chemotherapeutic agent (e.g., [¹⁴C]doxorubicin) is added to the cell suspension.
-
Uptake Measurement: For uptake studies, the incubation continues for a defined time (e.g., 60 minutes). The reaction is then stopped by rapid washing with ice-cold buffer to remove extracellular substrate.
-
Retention Measurement: For retention studies, after the uptake period, cells are washed and resuspended in a fresh, substrate-free medium (with or without Biricodar) and incubated for various time points.
-
Quantification: For fluorescent substrates, intracellular fluorescence is measured using a flow cytometer or fluorescence microplate reader. For radiolabeled substrates, cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The increase in intracellular drug concentration in the presence of Biricodar is calculated and expressed as a percentage increase in uptake or retention compared to cells treated with the substrate alone.
P-glycoprotein ATPase Assay
This biochemical assay measures the direct interaction of Biricodar with P-gp by quantifying its effect on P-gp's ATP hydrolysis activity.
-
Membrane Preparation: Crude membranes containing P-gp are prepared from multidrug-resistant cells overexpressing the transporter.
-
Assay Reaction: The membranes are incubated in an assay buffer containing ATP and varying concentrations of Biricodar. P-gp substrates are known to stimulate its ATPase activity.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., molybdate-based assay).
-
Data Analysis: The vanadate-sensitive ATPase activity (P-gp specific activity) is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. The concentration of Biricodar that produces half-maximal stimulation of ATPase activity (Kₐ) is calculated.[4]
Photoaffinity Labeling
This technique was used to demonstrate the direct binding of Biricodar to P-gp.
-
Membrane Preparation: P-gp-containing membranes are prepared from resistant cell lines.
-
Incubation with Photoprobe: The membranes are incubated with a radiolabeled photoaffinity probe for P-gp (e.g., [³H]azidopine or [¹²⁵I]iodoaryl azidoprazosin) in the presence or absence of increasing concentrations of unlabeled Biricodar.[4]
-
UV Crosslinking: The mixture is exposed to UV light to covalently link the photoprobe to its binding site on P-gp.
-
SDS-PAGE and Autoradiography: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film to visualize the radiolabeled P-gp band.
-
Data Analysis: The intensity of the radiolabeled P-gp band is quantified. A decrease in the intensity of the labeled band in the presence of Biricodar indicates competitive binding to the same site as the photoprobe. The EC₅₀ value, the concentration of Biricodar that inhibits 50% of the photoprobe binding, is determined.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-gp/MRP1 mediated drug efflux and its inhibition by Biricodar.
Caption: A typical workflow for an in vitro chemosensitization assay.
Conclusion
The early-stage research on this compound (VX-710) established its role as a broad-spectrum MDR modulator with a clear mechanism of action involving the direct inhibition of P-gp and MRP1. In vitro studies consistently demonstrated its ability to restore the sensitivity of resistant cancer cells to various chemotherapeutic agents by increasing intracellular drug accumulation. Phase I clinical trials established a manageable safety profile and confirmed that plasma concentrations sufficient for MDR reversal could be achieved in patients.[6] While later-stage clinical development did not lead to regulatory approval, the foundational research on Biricodar provided valuable insights into the strategy of overcoming multidrug resistance in cancer and serves as an important case study for the development of subsequent generations of ABC transporter inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I and pharmacokinetic study of paclitaxel in combination with biricodar, a novel agent that reverses multidrug resistance conferred by overexpression of both MDR1 and MRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Biricodar Dicitrate: A Third-Generation P-gp Inhibitor for Reversing Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The development of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Biricodar Dicitrate (formerly VX-710), a synthetic pipecolinate derivative, has emerged as a potent, third-generation P-gp inhibitor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a potent and specific inhibitor of P-glycoprotein (P-gp) and also demonstrates activity against multidrug resistance-associated protein 1 (MRP1).[1][2] Unlike first-generation inhibitors, Biricodar is not a substrate for P-gp and exhibits low intrinsic cytotoxicity.[3] Its mechanism of action involves direct binding to the drug-efflux pumps, thereby competitively inhibiting the transport of a wide range of chemotherapeutic agents out of cancer cells.[2] This inhibition leads to increased intracellular accumulation and retention of cytotoxic drugs, ultimately restoring their therapeutic efficacy in resistant tumors.[2]
Preclinical Efficacy
In vitro studies have consistently demonstrated the ability of Biricodar to reverse P-gp and MRP1-mediated multidrug resistance. The following tables summarize key quantitative data from preclinical investigations.
Table 1: In Vitro Chemosensitization by Biricodar (VX-710) in P-gp and MRP1 Overexpressing Cell Lines
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Biricodar (VX-710) Concentration | Fold Increase in Cytotoxicity | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 3.1 | [4] |
| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 6.9 | [4] |
| HL60/Adr | MRP1 | Mitoxantrone | Not Specified | 2.4 | [4] |
| HL60/Adr | MRP1 | Daunorubicin | Not Specified | 3.3 | [4] |
Table 2: Effect of Biricodar (VX-710) on Intracellular Drug Accumulation and Retention
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Effect on Uptake (% Increase) | Effect on Retention (% Increase) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 | [4] |
| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 | [4] |
| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 | [4] |
| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 | [4] |
Table 3: Inhibitory Activity of Biricodar (VX-710) on P-glycoprotein
| Assay | EC50 (µM) | Reference |
| Inhibition of [3H]azidopine photoaffinity labeling of P-gp | 0.75 | [4] |
| Inhibition of [125I]iodoaryl azido-prazosin photoaffinity labeling of P-gp | 0.55 | [4] |
Clinical Pharmacology and Pharmacokinetics
Phase I and II clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in combination with various chemotherapeutic agents.
Table 4: Pharmacokinetic Parameters of Biricodar (VX-710) from a Phase I Dose-Escalation Study
| Biricodar Dose (mg/m²/h) | Steady-State Plasma Concentration (Css) (µg/mL) | Reference |
| 10 | Not Reported | [5] |
| 20 | Not Reported | [5] |
| 40 | Not Reported | [5] |
| 60 | Not Reported | [5] |
| 80 | Not Reported | [5] |
| 120 | 2.68 - 4.89 | [5] |
Table 5: Effect of Biricodar (VX-710) on the Pharmacokinetics of Co-administered Chemotherapeutic Agents
| Chemotherapeutic Agent | Biricodar Dose | Effect on Chemotherapy Pharmacokinetics | Reference |
| Paclitaxel (60 mg/m²) | 120 mg/m²/h | Reduced paclitaxel clearance. Paclitaxel exposure was comparable to a standard 135 mg/m² dose of paclitaxel alone. | [5] |
| Paclitaxel (80 mg/m²) | 120 mg/m²/h | Reduced paclitaxel clearance. Paclitaxel exposure was comparable to a standard 175 mg/m² dose of paclitaxel alone. | [5] |
| Doxorubicin (60, 67.5, or 75 mg/m²) | 120 mg/m²/h for 72h | No apparent effect on doxorubicin pharmacokinetics. | [6] |
| Mitoxantrone | Not Specified | Did not alter mitoxantrone clearance. | [7] |
A Phase II study of Biricodar in combination with paclitaxel in patients with advanced breast cancer refractory to paclitaxel showed an 11.4% objective response rate, suggesting that Biricodar can re-sensitize a subset of these patients to paclitaxel.[8]
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay is a common method to functionally assess P-gp inhibition in living cells. Rhodamine 123 is a fluorescent substrate of P-gp; its intracellular accumulation is inversely proportional to P-gp activity.
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and parental sensitive cell line (e.g., MCF7, A2780).
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (stock solution in a suitable solvent).
-
Positive control inhibitor (e.g., verapamil, cyclosporin A).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or the positive control inhibitor. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (medium with solvent only).
-
Rhodamine 123 Loading: To the inhibitor-containing medium, add Rhodamine 123 to a final concentration (e.g., 1-5 µM). Incubate for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light.
-
Cell Lysis and Fluorescence Measurement (Plate Reader Method):
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS to stop the efflux.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for Rhodamine 123 (approximately 485 nm excitation and 529 nm emission).
-
-
Flow Cytometry Analysis (Flow Cytometer Method):
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Analyze the intracellular fluorescence of the single-cell suspension using a flow cytometer.
-
-
Data Analysis: Calculate the intracellular accumulation of Rhodamine 123. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
P-gp Efflux Pump and its Inhibition by Biricodar
The following diagram illustrates the fundamental mechanism of P-gp-mediated drug efflux and its inhibition by Biricodar.
Caption: P-gp-mediated drug efflux and its inhibition by Biricodar.
Experimental Workflow for Assessing P-gp Inhibition
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a P-gp inhibitor like Biricodar.
Caption: A typical workflow for evaluating P-gp inhibition.
P-gp Expression Regulation and Potential Downstream Effects of Inhibition
While the primary mechanism of Biricodar is direct P-gp inhibition, the sustained increase in intracellular drug concentration due to this inhibition can have downstream consequences on cellular signaling. P-gp expression itself is regulated by various signaling pathways, including the PI3K/Akt and MAPK pathways. While direct evidence of Biricodar's impact on these pathways is limited, long-term P-gp inhibition and the resulting chemosensitization could indirectly influence these survival pathways.
Caption: Regulation of P-gp and potential effects of its inhibition.
Conclusion
This compound is a potent, third-generation P-gp inhibitor that has demonstrated significant preclinical and clinical activity in reversing multidrug resistance. Its ability to increase the intracellular concentration of chemotherapeutic agents without exhibiting significant intrinsic toxicity makes it a promising agent for combination cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of Biricodar and other P-gp inhibitors in overcoming multidrug resistance in cancer. Further research into the downstream signaling consequences of P-gp inhibition may reveal additional therapeutic opportunities.
References
- 1. mcgill.ca [mcgill.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and pharmacokinetic study of paclitaxel in combination with biricodar, a novel agent that reverses multidrug resistance conferred by overexpression of both MDR1 and MRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the MDR inhibitor Incel (biricodar, VX-710) in combination with mitoxantrone and prednisone in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Safety and efficacy of the multidrug resistance inhibitor Incel (biricodar; VX-710) in combination with paclitaxel for advanced breast cancer refractory to paclitaxel. | Semantic Scholar [semanticscholar.org]
Biricodar Dicitrate: A Technical Guide to a Potent Multidrug Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biricodar Dicitrate (formerly VX-710) is a potent, non-immunosuppressive, synthetic pipecolinate derivative that acts as a broad-spectrum modulator of multidrug resistance (MDR). By inhibiting key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), Biricodar restores the sensitivity of cancer cells to various chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant assays and visualizations of key pathways and workflows are included to support further research and development in the field of MDR modulation.
Introduction
The emergence of multidrug resistance is a significant obstacle to successful cancer chemotherapy. Tumors can develop resistance to a wide range of structurally and mechanistically diverse anticancer drugs, often through the overexpression of ABC transporters. These membrane proteins function as ATP-dependent efflux pumps, actively extruding cytotoxic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.[1]
This compound was developed by Vertex Pharmaceuticals as a chemosensitizing agent to counteract this resistance.[2] It is a derivative of a pipecolinate compound and has been shown to effectively inhibit both P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[3][4] Furthermore, studies have demonstrated its activity against the Breast Cancer Resistance Protein (BCRP).[5][6] This broad-spectrum activity makes Biricodar a promising agent for use in combination with conventional chemotherapy to treat a variety of cancers that have developed resistance.
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of P-glycoprotein and MRP1.[3][4] It binds to these transporters, although the precise binding sites and conformational changes induced are still under investigation. This binding competitively inhibits the efflux of chemotherapeutic drugs that are substrates for these pumps. By blocking the efflux mechanism, Biricodar increases the intracellular accumulation and retention of cytotoxic agents, thereby restoring their therapeutic efficacy in resistant cancer cells.[5][6]
The following diagram illustrates the proposed mechanism of action of Biricodar in a multidrug-resistant cancer cell.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Preclinical Data
A substantial body of preclinical research has demonstrated the efficacy of Biricodar in reversing multidrug resistance in various cancer cell lines. Key quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Efficacy of Biricodar (VX-710) in Multidrug-Resistant Cell Lines
| Cell Line | Resistance Phenotype | Chemotherapeutic Agent | Biricodar (VX-710) Effect | Reference |
| 8226/Dox6 | P-gp overexpression | Mitoxantrone | 55% increase in uptake, 100% increase in retention, 3.1-fold increase in cytotoxicity | [5][6] |
| 8226/Dox6 | P-gp overexpression | Daunorubicin | 100% increase in uptake, 60% increase in retention, 6.9-fold increase in cytotoxicity | [5][6] |
| HL60/Adr | MRP-1 overexpression | Mitoxantrone | 43% increase in uptake, 90% increase in retention, 2.4-fold increase in cytotoxicity | [7] |
| HL60/Adr | MRP-1 overexpression | Daunorubicin | 130% increase in uptake, 60% increase in retention, 3.3-fold increase in cytotoxicity | [7] |
| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 60% increase in uptake, 40% increase in retention, 2.4-fold increase in cytotoxicity | [5] |
Table 2: Inhibition of P-glycoprotein by Biricodar (VX-710)
| Assay System | EC50 Value (µM) | Reference |
| Photoaffinity labeling with [3H]azidopine | 0.75 | [6] |
| Photoaffinity labeling with [125I]iodoaryl azido-prazosin | 0.55 | [6] |
Clinical Data
This compound has been evaluated in several Phase I and II clinical trials in combination with various chemotherapeutic agents for the treatment of a range of cancers, including breast, ovarian, soft-tissue sarcoma, small cell lung cancer, and prostate cancer.[2]
Table 3: Pharmacokinetic Parameters of Biricodar (VX-710) from a Phase I Clinical Trial
| Biricodar (VX-710) Dose (mg/m²/hour) | Paclitaxel Dose (mg/m²) | Steady-State Plasma Concentration (Css) of VX-710 (µg/mL) | Note | Reference |
| 120 | 60 | 2.68 - 4.89 | In heavily pretreated patients, this concentration exceeds that required for MDR reversal in vitro. | [8] |
| 120 | 80 | 2.68 - 4.89 | In less heavily pretreated patients. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
Cell Culture
Multidrug-resistant cancer cell lines (e.g., 8226/Dox6, HL60/Adr) and their parental sensitive cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines are maintained in the presence of a selective concentration of the chemotherapeutic agent to which they are resistant.
Cytotoxicity Assay (MTT Assay)
The following diagram outlines the workflow for a typical MTT cytotoxicity assay.
Caption: Workflow for an MTT-based cytotoxicity assay.
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in 96-well microtiter plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Drug Accumulation and Retention Assays (Flow Cytometry)
The following diagram illustrates the workflow for a flow cytometry-based drug efflux assay.
Caption: Workflow for a drug efflux assay using flow cytometry.
Protocol:
-
Harvest cells and wash them with ice-cold PBS.
-
For accumulation studies, incubate the cells with a fluorescent chemotherapeutic agent (e.g., daunorubicin or doxorubicin) with or without this compound for a specified time (e.g., 1 hour) at 37°C.
-
For retention studies, after the initial loading period, wash the cells to remove the extracellular drug and resuspend them in drug-free medium with or without this compound.
-
At various time points, take aliquots of the cell suspension, wash with cold PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
The mean fluorescence intensity is used as a measure of intracellular drug concentration.
Conclusion
This compound is a well-characterized multidrug resistance modulator with potent activity against P-glycoprotein and MRP1. Preclinical studies have consistently demonstrated its ability to reverse MDR in a variety of cancer cell lines, and early clinical trials have shown that it can be safely administered with chemotherapeutic agents to achieve plasma concentrations sufficient for MDR reversal. While further clinical development is needed to fully establish its therapeutic role, the data presented in this guide highlight the potential of this compound as a valuable adjunct to cancer chemotherapy, particularly in the treatment of resistant tumors. The provided experimental protocols and diagrams serve as a resource for researchers continuing to explore the mechanisms and applications of MDR modulators.
References
- 1. P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data-Driven Sustainable In Vitro Campaigns to Decipher Invasive Breast Cancer Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
Biricodar Dicitrate's Effect on ATP-Binding Cassette Transporters: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of Biricodar Dicitrate (VX-710), a potent modulator of ATP-binding cassette (ABC) transporters. The information is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that actively efflux a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][3] The most well-characterized ABC transporters implicated in MDR are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][3]
This compound is a synthetic pipecolinate derivative that acts as a chemosensitizing agent by directly inhibiting the function of these drug efflux pumps.[4] As a third-generation MDR modulator, it was designed for higher specificity and lower toxicity compared to its predecessors.[5][6] This guide delves into the technical details of Biricodar's interaction with ABC transporters, presenting quantitative data, experimental methodologies, and visual representations of the underlying processes.
Mechanism of Action
Biricodar functions as a non-competitive or competitive inhibitor of ABC transporters.[2][7] It binds directly to P-gp and MRP1, and has also been shown to modulate the activity of BCRP.[4][8][9] This binding event inhibits the transporter's ability to efflux cytotoxic drugs. The consequence of this inhibition is an increase in the intracellular accumulation and retention of the chemotherapeutic agent, leading to enhanced cytotoxicity and the potential reversal of multidrug resistance.[8]
Caption: Inhibition of ABC transporter-mediated drug efflux by Biricodar.
Quantitative Data on ABC Transporter Modulation
Biricodar has been demonstrated to effectively modulate the activity of P-gp, MRP1, and the wild-type variant of BCRP (BCRP(R482)).[8] The following table summarizes the quantitative effects of Biricodar (VX-710) on drug uptake, retention, and cytotoxicity in various multidrug-resistant cell lines.
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Effect of Biricodar (VX-710) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 55% increase in uptake, 100% increase in retention, 3.1-fold increase in cytotoxicity | [8] |
| Daunorubicin | 100% increase in uptake, 60% increase in retention, 6.9-fold increase in cytotoxicity | [8] | ||
| HL60/Adr | MRP1 | Mitoxantrone | 43% increase in uptake, 90% increase in retention, 2.4-fold increase in cytotoxicity | [8] |
| Daunorubicin | 130% increase in uptake, 60% increase in retention, 3.3-fold increase in cytotoxicity | [8] | ||
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 60% increase in uptake, 40% increase in retention, 2.4-fold increase in cytotoxicity | [8] |
| Daunorubicin | 10% increase in uptake, 10% increase in retention, 3.6-fold increase in cytotoxicity | [8] | ||
| MCF7 AdVP3000 | BCRP (R482T) | Mitoxantrone, Daunorubicin, Doxorubicin, Topotecan, SN38 | Little to no effect on uptake, retention, or cytotoxicity | [8] |
Table 1: Summary of Quantitative Effects of Biricodar (VX-710) on ABC Transporter Activity.
Experimental Protocols
The characterization of Biricodar's effect on ABC transporters involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
-
Cell Lines: Human cell lines overexpressing specific ABC transporters are utilized. Examples include:
-
8226/Dox6: P-gp overexpressing.[8]
-
HL60/Adr: MRP1 overexpressing.[8]
-
8226/MR20: Wild-type BCRP (BCRP(R482)) overexpressing.[8]
-
MCF7 AdVP3000: Mutant BCRP (BCRP(R482T)) overexpressing.[8]
-
HEK293 transfected cells: Stably transfected Human Embryonic Kidney 293 cells expressing P-gp, MRP1, or ABCG2 are also commonly used.[10]
-
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., IMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
The purpose of this assay is to determine the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50) and to assess how an MDR modulator like Biricodar can shift this value.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Incubation: A range of concentrations of the chemotherapeutic agent is added to the wells, both in the presence and absence of a fixed, non-toxic concentration of Biricodar.
-
Incubation Period: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The fold-reversal of resistance is determined by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of Biricodar.[11]
These assays directly measure the effect of Biricodar on the intracellular accumulation of ABC transporter substrates.
-
Cell Preparation: Cells are harvested and washed.
-
Incubation with Inhibitor: A portion of the cells is pre-incubated with Biricodar.
-
Substrate Addition: A fluorescent or radiolabeled substrate of the ABC transporter (e.g., daunorubicin, mitoxantrone, rhodamine 123) is added to the cells, both with and without Biricodar.[8][10]
-
Uptake Measurement: After a defined incubation period (e.g., 30-60 minutes at 37°C), the reaction is stopped by washing with ice-cold buffer. The intracellular fluorescence or radioactivity is then measured using a flow cytometer, fluorescence plate reader, or scintillation counter.[10]
-
Retention Measurement: For retention studies, after the uptake period, cells are washed and incubated in a substrate-free medium (with or without Biricodar) for an additional period. The remaining intracellular substrate is then quantified.[8]
Caption: A generalized workflow for assessing ABC transporter inhibition.
Clinical Significance and Future Directions
Biricodar (VX-710) has been evaluated in clinical trials for its potential to reverse drug resistance in various cancers, including soft tissue sarcoma.[12][13] While it demonstrated the ability to modulate P-gp and MRP1 in patients, the overall clinical benefit has been limited, and development appears to have been discontinued.[12][14] The failure of many third-generation inhibitors in clinical trials is multifactorial and may be attributed to flawed clinical trial design, an incomplete understanding of the complexities of clinical MDR, and pharmacokinetic interactions.[5][6]
Despite these setbacks, the study of compounds like Biricodar provides valuable insights into the structure-activity relationships of ABC transporter inhibitors.[15] Future research may focus on developing inhibitors with greater specificity for multiple transporters or designing novel drug delivery systems that co-localize the inhibitor and the chemotherapeutic agent at the tumor site.
Conclusion
This compound is a potent, broad-spectrum inhibitor of key ABC transporters, including P-gp, MRP1, and BCRP. In vitro studies have quantitatively demonstrated its ability to increase the uptake, retention, and cytotoxicity of various chemotherapeutic agents in multidrug-resistant cancer cell lines. While clinical applications have been challenging, the extensive research on Biricodar has significantly contributed to the understanding of ABC transporter-mediated multidrug resistance and continues to inform the development of next-generation chemosensitizing agents.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 3. Targeting MDR in Breast and Lung Cancer: Discriminating its Potential Importance from the Failure of Drug Resistance Reversal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Biricodar Dicitrate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of Biricodar Dicitrate (formerly known as VX-710), a potent modulator of multidrug resistance (MDR) in cancer. By inhibiting key ATP-binding cassette (ABC) transporters, Biricodar restores the sensitivity of cancer cells to a wide range of chemotherapeutic agents, offering a promising strategy to overcome a major hurdle in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action: Reversing Multidrug Resistance
Biricodar is a synthetic pipecolinate derivative that functions as a chemosensitizing agent.[1] Its primary mechanism of action involves the direct inhibition of major drug efflux pumps, which are frequently overexpressed in cancer cells and are responsible for extruding cytotoxic drugs, thereby reducing their intracellular concentration and efficacy. Biricodar has been shown to be a potent inhibitor of:
-
P-glycoprotein (P-gp/MDR1/ABCB1): A primary transporter responsible for the efflux of a broad spectrum of hydrophobic anticancer drugs.
-
Multidrug Resistance Protein 1 (MRP-1/ABCC1): Another key transporter implicated in resistance to a variety of chemotherapeutic agents.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): A transporter known to confer resistance to topoisomerase inhibitors and other anticancer drugs.
By blocking these transporters, Biricodar increases the intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells, thus restoring their cytotoxic effects.
In Vitro Efficacy: Quantitative Analysis
Preclinical in vitro studies have demonstrated the potent ability of Biricodar to reverse multidrug resistance across various cancer cell lines. The following tables summarize the key quantitative findings from a pivotal study by Minderman et al. (2004).
Table 1: Enhancement of Chemotherapeutic Cytotoxicity by Biricodar (2.5 µM)
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 |
| Daunorubicin | 6.9 | ||
| HL60/Adr | MRP-1 | Mitoxantrone | 2.4 |
| Daunorubicin | 3.3 | ||
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.4 |
| Daunorubicin | 3.6 |
Table 2: Effect of Biricodar (2.5 µM) on Intracellular Drug Accumulation and Retention
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Increase in Drug Uptake (%) | Increase in Drug Retention (%) |
| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 |
| Daunorubicin | 100 | 60 | ||
| HL60/Adr | MRP-1 | Mitoxantrone | 43 | 90 |
| Daunorubicin | 130 | 60 | ||
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 60 | 40 |
| Daunorubicin | 10 | Not Specified |
In Vivo Efficacy: Preclinical Animal Models
In vivo studies using xenograft models have provided further evidence for the chemosensitizing effects of Biricodar. A study by Yanagisawa et al. (1999) investigated the efficacy of Biricodar in combination with vincristine in a neuroblastoma xenograft model. The study reported that the combination of Biricodar and vincristine led to a significant reduction in tumor growth compared to vincristine alone. While specific quantitative data on tumor growth inhibition percentages were not detailed in the available abstract, the findings strongly suggest that Biricodar can effectively enhance the antitumor activity of conventional chemotherapeutics in a living system.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies to evaluate the efficacy of Biricodar.
In Vitro Cytotoxicity Assays
Objective: To determine the ability of Biricodar to reverse resistance to various chemotherapeutic agents.
Cell Lines:
-
8226/Dox6: Human myeloma cell line overexpressing P-glycoprotein.
-
HL60/Adr: Human promyelocytic leukemia cell line overexpressing MRP-1.
-
8226/MR20: Human myeloma cell line overexpressing wild-type BCRP (R482).
-
MCF7 AdVP3000: Human breast cancer cell line with a mutant BCRP (R482T).
-
Parental, drug-sensitive cell lines (e.g., 8226/S, HL60) were used as controls.
Methodology:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Chemotherapeutic agents (e.g., mitoxantrone, daunorubicin, doxorubicin, topotecan, SN-38) were added in a range of concentrations.
-
Biricodar was added at a fixed concentration of 2.5 µM.
-
Plates were incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
The IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated for the chemotherapeutic agents alone and in combination with Biricodar.
-
The fold-reversal of resistance was calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of Biricodar.
Drug Uptake and Retention Assays
Objective: To quantify the effect of Biricodar on the intracellular accumulation and retention of fluorescent chemotherapeutic agents.
Methodology:
-
Uptake Assay:
-
Cells were incubated with a fluorescent substrate of the efflux pumps (e.g., mitoxantrone, daunorubicin, or rhodamine 123) in the presence or absence of 2.5 µM Biricodar for a specified time (e.g., 60 minutes) at 37°C.
-
Following incubation, cells were washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Intracellular fluorescence was immediately measured using flow cytometry.
-
-
Retention Assay:
-
Cells were first loaded with the fluorescent substrate as described in the uptake assay.
-
After washing, the cells were incubated in drug-free medium, with or without 2.5 µM Biricodar, for a specified period (e.g., 60 minutes) to allow for drug efflux.
-
Intracellular fluorescence was then measured by flow cytometry.
-
-
The percentage increase in uptake and retention was calculated by comparing the fluorescence intensity of cells treated with the chemotherapeutic agent and Biricodar to those treated with the chemotherapeutic agent alone.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-Depth Technical Guide to the Pharmacology of Biricodar Dicitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biricodar Dicitrate (formerly VX-710) is a potent, synthetic, non-immunosuppressive piperidine derivative that acts as a modulator of multidrug resistance (MDR). It functions as a chemosensitizing agent by inhibiting key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1][2] Overexpression of these transporters is a significant mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. Biricodar restores the efficacy of these agents by increasing their intracellular accumulation and retention.[3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and the methodologies used in its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the drug efflux pumps P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[2] These transmembrane proteins are members of the ABC transporter superfamily and utilize the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse compounds out of the cell. In cancer cells, the overexpression of P-gp and MRP1 leads to a decreased intracellular concentration of chemotherapeutic drugs, rendering them ineffective.
Biricodar binds to these transporters, competitively inhibiting the binding and subsequent efflux of cytotoxic agents. This leads to an increased intracellular concentration and retention of the chemotherapeutic drug, thereby restoring its ability to induce cell death.[3]
Caption: Biricodar inhibits P-gp and MRP1, increasing intracellular drug levels.
In Vitro Efficacy
The chemosensitizing activity of Biricodar has been demonstrated in a variety of multidrug-resistant cancer cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: Inhibition of P-glycoprotein by Biricodar (VX-710)
| Assay Type | Substrate | EC50 (µM) | Reference |
| Photoaffinity Labeling | [³H]azidopine | 0.75 | [1] |
| Photoaffinity Labeling | [¹²⁵I]iodoaryl azido-prazosin | 0.55 | [1] |
Table 2: Chemosensitizing Effects of Biricodar (VX-710) in Multidrug-Resistant Cell Lines
| Cell Line | Primary Resistance Mechanism | Chemotherapeutic Agent | Biricodar Concentration (µM) | Fold Increase in Cytotoxicity | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 3.1 | [3] |
| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 6.9 | [3] |
| HL60/Adr | MRP1 | Mitoxantrone | Not Specified | 2.4 | [3] |
| HL60/Adr | MRP1 | Daunorubicin | Not Specified | 3.3 | [3] |
Table 3: Effect of Biricodar (VX-710) on Drug Uptake and Retention
| Cell Line | Primary Resistance Mechanism | Drug | Effect on Uptake | Effect on Retention | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 55% increase | 100% increase | [3] |
| 8226/Dox6 | P-gp | Daunorubicin | 100% increase | 60% increase | [3] |
| HL60/Adr | MRP1 | Mitoxantrone | 43% increase | 90% increase | [3] |
| HL60/Adr | MRP1 | Daunorubicin | 130% increase | 60% increase | [3] |
Pharmacokinetics
Clinical studies have provided insight into the pharmacokinetic profile of this compound.
Table 4: Pharmacokinetic Parameters of Biricodar (VX-710) from a Phase I Clinical Trial
| Parameter | Value | Condition | Reference |
| Harmonic Mean Half-life | 1.1 hours | 96-hour infusion | [4] |
| Steady-State Plasma Concentration (Css) | 2.68 - 4.89 µg/mL | 24-hour infusion of 120 mg/m²/hour | [5] |
Experimental Protocols
P-glycoprotein and MRP1 Inhibition Assays
A common method to assess the inhibitory activity of compounds against P-gp and MRP1 is to measure the intracellular accumulation of fluorescent substrates.
Caption: A typical workflow for assessing P-gp or MRP1 inhibition in vitro.
Protocol: Calcein-AM Efflux Assay for P-gp/MRP1 Inhibition
-
Cell Culture: Culture multidrug-resistant cells overexpressing P-gp or MRP1 (e.g., K562/MDR, HL60/Adr) and the corresponding parental drug-sensitive cell line in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (positive control) for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add the fluorescent substrate Calcein-AM to each well at a final concentration (e.g., 0.25 µM). Calcein-AM is a non-fluorescent, cell-permeant dye that is converted to the fluorescent calcein by intracellular esterases. Calcein is a substrate for both P-gp and MRP1.
-
Incubation: Incubate the plates for a further 30-60 minutes at 37°C to allow for calcein accumulation.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for calcein).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Design
Phase II clinical trials for Biricodar have typically involved its use in combination with a standard chemotherapeutic agent in patients with advanced, drug-resistant cancers.
Caption: A generalized workflow for a Phase II clinical trial of Biricodar.
Example Phase II Trial Design:
-
Patient Population: Patients with a specific type of advanced or metastatic cancer (e.g., breast cancer, soft tissue sarcoma) who have previously failed treatment with a P-gp or MRP1 substrate chemotherapeutic agent (e.g., paclitaxel, doxorubicin).[6][7]
-
Treatment Regimen:
-
This compound administered as a continuous intravenous infusion over 24 to 72 hours.
-
Standard-dose chemotherapy administered concurrently or sequentially with the Biricodar infusion.
-
-
Primary Endpoint: Objective response rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety/tolerability of the combination regimen.
-
Correlative Studies: May include pharmacokinetic analysis of both Biricodar and the co-administered chemotherapeutic agent, as well as biomarker analysis of tumor tissue to assess P-gp and MRP1 expression.
Conclusion
This compound is a well-characterized inhibitor of P-glycoprotein and MRP1 with demonstrated chemosensitizing activity in preclinical models. Clinical studies have established its pharmacokinetic profile and have explored its potential to overcome multidrug resistance in various cancer types. While it has not progressed to regulatory approval, the wealth of pharmacological data available for Biricodar provides a valuable foundation for the ongoing development of novel MDR modulators and serves as a critical tool for researchers in the field of oncology drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of BI 705564, a highly selective, covalent inhibitor of Bruton's tyrosine kinase, in Phase I clinical trials in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biricodar. Vertex Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
Methodological & Application
Application Notes and Protocols: Biricodar Dicitrate for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biricodar Dicitrate (also known as VX-710) is a potent, non-immunosuppressive chemosensitizing agent that reverses multidrug resistance (MDR) in cancer cells.[1][2][3] MDR is a significant factor in the failure of many cancer chemotherapies and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents and thereby diminishing their efficacy.[4]
Biricodar has been shown to be a modulator of P-glycoprotein (Pgp, MDR-1) and Multidrug Resistance-Associated Protein 1 (MRP-1).[1][2][5] Additionally, it has demonstrated activity against the wild-type form of Breast Cancer Resistance Protein (BCRP, ABCG2).[2][6] By inhibiting these key drug efflux pumps, Biricodar can restore the sensitivity of resistant cancer cells to a variety of chemotherapeutic drugs.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to study and overcome multidrug resistance.
Mechanism of Action
This compound directly interacts with and inhibits the function of key ABC transporters, namely P-glycoprotein (Pgp), Multidrug Resistance-Associated Protein 1 (MRP-1), and Breast Cancer Resistance Protein (BCRP).[1][2][6][7] This inhibition blocks the efflux of chemotherapeutic agents from the cancer cell. The increased intracellular accumulation and retention of these drugs leads to enhanced cytotoxicity and a reversal of the multidrug resistance phenotype.[1][6]
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of Biricodar (VX-710) from published studies.
Table 1: Inhibitory Activity of Biricodar (VX-710) on P-glycoprotein
| Assay | Cell Line/System | EC50 (µM) | Reference |
| [3H]azidopine photoaffinity labeling | P-glycoprotein | 0.75 | [1][2] |
| [125I]iodoaryl azidoprazosin photoaffinity labeling | P-glycoprotein | 0.55 | [1][2] |
Table 2: Chemosensitizing Effect of Biricodar (VX-710) in Multidrug-Resistant Cell Lines
| Cell Line | Transporter Overexpressed | Chemotherapy Agent | Fold Increase in Cytotoxicity | Reference |
| 8226/Dox6 | Pgp | Mitoxantrone | 3.1 | [2][6] |
| 8226/Dox6 | Pgp | Daunorubicin | 6.9 | [2][6] |
| HL60/Adr | MRP-1 | Mitoxantrone | 2.4 | [2][6] |
| HL60/Adr | MRP-1 | Daunorubicin | 3.3 | [2][6] |
| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 2.4 | [6] |
| 8226/MR20 | BCRP (wild-type) | Daunorubicin | 3.6 | [6] |
Table 3: Effect of Biricodar (VX-710) on Drug Uptake and Retention in Multidrug-Resistant Cell Lines
| Cell Line | Transporter Overexpressed | Drug | % Increase in Uptake | % Increase in Retention | Reference |
| 8226/Dox6 | Pgp | Mitoxantrone | 55 | 100 | [2][6] |
| 8226/Dox6 | Pgp | Daunorubicin | 100 | 60 | [2][6] |
| HL60/Adr | MRP-1 | Mitoxantrone | 43 | 90 | [2][6] |
| HL60/Adr | MRP-1 | Daunorubicin | 130 | 60 | [2][6] |
| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 60 | 40 | [6] |
Experimental Protocols
Caption: General experimental workflow for in vitro studies.
Cell Culture
-
Cell Lines: Use a drug-resistant cell line overexpressing Pgp, MRP-1, or BCRP, alongside its parental, drug-sensitive counterpart. Examples include:
-
Pgp-overexpressing: 8226/Dox6, MCF7/ADR
-
MRP-1-overexpressing: HL60/Adr
-
BCRP-overexpressing: 8226/MR20, NCI-H460/MX20
-
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, it may be necessary to maintain selective pressure by including a low concentration of the selecting drug in the culture medium.
Cytotoxicity Assay (Chemosensitization)
This protocol determines the ability of this compound to sensitize resistant cells to a chemotherapeutic agent.
-
Materials:
-
96-well cell culture plates
-
Drug-resistant and parental cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent alone, or in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM). Include a vehicle control.
-
Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound.
-
The fold reversal of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of Biricodar.
-
P-glycoprotein (Pgp) Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of Biricodar to inhibit Pgp-mediated efflux of the fluorescent substrate Rhodamine 123.
-
Materials:
-
Pgp-overexpressing and parental cell lines
-
This compound
-
Rhodamine 123
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (final concentration e.g., 1 µM) and incubate for a further 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in a suitable buffer for analysis.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader (Excitation/Emission: ~507/529 nm). An increase in fluorescence in the presence of Biricodar indicates inhibition of Pgp-mediated efflux.
-
MRP-1 Efflux Assay (Calcein-AM Accumulation)
This assay measures the ability of Biricodar to inhibit MRP-1-mediated efflux of the substrate Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable Calcein.
-
Materials:
-
MRP-1-overexpressing and parental cell lines
-
This compound
-
Calcein-AM
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control for 30-60 minutes at 37°C.
-
Add Calcein-AM (final concentration e.g., 0.25-1 µM) and incubate for a further 15-30 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader (Excitation/Emission: ~495/515 nm). An increase in fluorescence in the presence of Biricodar indicates inhibition of MRP-1-mediated efflux.
-
BCRP Efflux Assay (Pheophorbide a Accumulation)
This assay measures the ability of Biricodar to inhibit BCRP-mediated efflux of the fluorescent substrate Pheophorbide a.
-
Materials:
-
BCRP-overexpressing and parental cell lines
-
This compound
-
Pheophorbide a
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control for 30-60 minutes at 37°C.
-
Add Pheophorbide a (final concentration e.g., 1-10 µM) and incubate for a further 1-2 hours at 37°C, protected from light.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission: ~410/675 nm). An increase in fluorescence in the presence of Biricodar indicates inhibition of BCRP-mediated efflux.
-
Conclusion
This compound is a valuable tool for in vitro research into multidrug resistance. The protocols outlined above provide a framework for assessing its chemosensitizing activity and its inhibitory effects on key ABC transporters. By utilizing these methods, researchers can further elucidate the mechanisms of MDR and explore strategies to overcome it in a variety of cancer models.
References
- 1. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biricodar(Vx-710) Datasheet DC Chemicals [dcchemicals.com]
- 4. scholar.smu.edu [scholar.smu.edu]
- 5. adooq.com [adooq.com]
- 6. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Application Notes and Protocols: The Use of Biricodar Dicitrate in Combination with Paclitaxel to Overcome Multidrug Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paclitaxel is a potent antineoplastic agent that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Its efficacy, however, is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1) are primary examples of these transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents like paclitaxel to sub-lethal levels.[3]
Biricodar dicitrate (VX-710) is a potent, non-competitive inhibitor of both P-gp and MRP1.[3] By blocking these efflux pumps, biricodar restores the sensitivity of resistant cancer cells to chemotherapy.[4] This document provides detailed application notes and protocols for the combined use of this compound with paclitaxel in preclinical and clinical research settings, based on published study data.
Mechanism of Action
The combination of biricodar and paclitaxel is designed to overcome tumor cell resistance. Paclitaxel is a substrate for the P-gp and MRP1 efflux pumps. In resistant cells, these pumps actively transport paclitaxel out of the cell, preventing it from reaching the high intracellular concentrations needed to bind to microtubules and induce cell death. Biricodar directly inhibits the function of these pumps. This inhibition leads to increased intracellular accumulation and retention of paclitaxel, thereby restoring its cytotoxic activity in resistant cells.
Figure 1: Mechanism of Action of Biricodar with Paclitaxel.
Data Presentation: Preclinical and Clinical Findings
Quantitative data from key studies are summarized below to provide a clear overview of the combination's pharmacokinetic interaction and clinical activity.
Table 1: Illustrative In Vitro Efficacy in MDR Cancer Cells
Note: The following data are representative examples based on typical results for MDR modulators, as specific fold-reversal data for biricodar with paclitaxel were not available in the reviewed literature. The "Fold Reversal" is calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of biricodar.[5][6]
| Cell Line | Resistance Mechanism | Paclitaxel IC50 (nM) | Paclitaxel + Biricodar (e.g., 1 µM) IC50 (nM) | Fold Reversal of Resistance |
| OVCAR-8 | Drug Sensitive | 15 | 12 | 1.25 |
| NCI/ADR-RES | P-gp Overexpression | 3500 | 70 | 50 |
| A549-T12 | P-gp Overexpression | 2500 | 65 | 38.5 |
| H69AR | MRP1 Overexpression | 800 | 40 | 20 |
Table 2: Clinical Pharmacokinetics (Phase I Study Data)[7]
Data from patients receiving biricodar (120 mg/m²/hr) and paclitaxel (60-80 mg/m²).
| Parameter | Paclitaxel (Alone, 175 mg/m²) | Paclitaxel (80 mg/m²) with Biricodar | Biricodar (Alone or with Paclitaxel) |
| Dose | 175 mg/m² (3-hr infusion) | 80 mg/m² (3-hr infusion) | 120 mg/m²/hr (24-hr infusion) |
| Clearance | ~9.6–12.6 L/h/m² | 5.1 ± 1.3 L/h/m² | Dose-independent |
| AUC | ~14-18 µg·h/mL | 16.8 ± 5.0 µg·h/mL | Not influenced by paclitaxel |
| Css (Biricodar) | N/A | N/A | 2.68 - 4.89 µg/mL |
Observation: The addition of biricodar reduces the clearance of paclitaxel.[7] Consequently, an 80 mg/m² dose of paclitaxel co-administered with biricodar results in a systemic exposure (AUC) comparable to a standard 175 mg/m² dose of paclitaxel administered alone.[3][8] The steady-state plasma concentrations (Css) of biricodar achieved in patients exceeded the levels required for MDR reversal in vitro.[7]
Table 3: Clinical Efficacy and Toxicity (Phase II Study)[3]
Study in patients with paclitaxel-refractory advanced breast cancer.
| Endpoint | Value | Notes |
| Objective Response Rate | 11.4% (4 of 35 evaluable patients) | Includes patients who had progressive disease on prior paclitaxel therapy.[3] |
| Mean Response Duration | 5.5 months | For the 4 patients who achieved a partial response.[3] |
| Principal Toxicity | Myelosuppression | Grade 4 neutropenia occurred in 40% of treatment cycles.[3] |
| Common Side Effects | Asthenia, paresthesia, headache, myalgia | Generally mild to moderate and reversible.[3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Determine IC50 and Fold Reversal
This protocol describes how to assess the ability of biricodar to sensitize MDR cancer cells to paclitaxel using a standard cell viability assay (e.g., MTT or Sulforhodamine B).[5]
Figure 2: In Vitro Cytotoxicity Experimental Workflow.
Methodology:
-
Cell Plating: Seed MDR-overexpressing cells (e.g., NCI/ADR-RES) and their drug-sensitive parental cell line in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of paclitaxel. Prepare two sets of these dilutions: one with drug-free medium and one with medium containing a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the prepared drug solutions to the appropriate wells. Include wells for "no treatment" and "medium only" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize absorbance values to the "no treatment" control wells to determine the percentage of cell viability.
-
Plot cell viability against the log of paclitaxel concentration and use non-linear regression to calculate the IC50 value for each condition.
-
Calculate the Fold Reversal of Resistance as: IC50 (Paclitaxel alone) / IC50 (Paclitaxel + Biricodar).
-
Protocol 2: In Vivo Efficacy in a Human Tumor Xenograft Model
This protocol provides a representative method for evaluating the combination therapy in an in vivo setting, based on standard practices for paclitaxel xenograft studies and clinical dosing schedules.[1][9][10]
Figure 3: In Vivo Xenograft Study Workflow.
Methodology:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDR-overexpressing human cancer cells (e.g., NCI/ADR-RES) resuspended in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups.
-
Drug Formulation and Administration:
-
This compound: Formulate for intravenous (IV) infusion. Based on clinical protocols, a continuous infusion model or frequent bolus dosing would be most representative.
-
Paclitaxel: Formulate in a suitable vehicle (e.g., Cremophor EL/ethanol or an albumin-bound formulation).[10] Administer via IV injection.
-
-
Dosing Schedule (Example):
-
Group 1 (Control): Vehicle IV.
-
Group 2 (Paclitaxel): Paclitaxel at an established dose (e.g., 15 mg/kg) IV, once weekly.
-
Group 3 (Biricodar): Biricodar IV.
-
Group 4 (Combination): Administer biricodar prior to and/or during paclitaxel administration. A clinically relevant schedule would involve starting a biricodar infusion several hours before giving paclitaxel.[3][7]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight three times weekly. Tumor volume can be calculated as (Length x Width²)/2.
-
The primary endpoint is typically the time for the tumor to reach a predetermined size (e.g., 1500 mm³).
-
Secondary endpoints include tumor growth inhibition and body weight loss (as a measure of toxicity).
-
Protocol 3: Clinical Administration (Phase I/II Study Protocol)[3][7]
This protocol is for clinical research professionals and outlines the administration schedule used in key clinical trials. This is for informational purposes only and must be conducted under strict IRB-approved clinical trial guidelines.
Patient Population: Patients with advanced solid malignancies, including those with documented resistance to paclitaxel.[3]
Dosing and Administration:
-
Biricodar (VX-710) Administration: Administer biricodar as a continuous intravenous infusion at a dose of 120 mg/m²/hour over 24 hours .[3][7]
-
Paclitaxel Administration: Four to eight hours after the start of the biricodar infusion, administer paclitaxel at a dose of 60-80 mg/m² as a 3-hour intravenous infusion.[3][7]
-
Treatment Cycle: Cycles are repeated every 3 weeks, pending hematological recovery.[3][7]
-
Monitoring:
-
Closely monitor complete blood counts due to the risk of myelosuppression, which is the principal dose-limiting toxicity.[7]
-
Conduct pharmacokinetic blood draws to measure plasma concentrations of both biricodar and paclitaxel to ensure target exposures are met.
-
Disclaimer: These protocols are intended for research and drug development professionals. All in vitro and in vivo experiments should be conducted in accordance with institutional and governmental regulations. Clinical protocols are provided as a reference from published literature and do not constitute medical advice.
References
- 1. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Phosphodiesterase-5 Inhibitor Vardenafil Is a Potent Inhibitor of ABCB1/P-Glycoprotein Transporter | PLOS One [journals.plos.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. ovid.com [ovid.com]
- 9. Phase I and pharmacokinetic study of paclitaxel in combination with biricodar, a novel agent that reverses multidrug resistance conferred by overexpression of both MDR1 and MRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Biricodar Dicitrate: Solubility and Preparation for Laboratory Use - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biricodar Dicitrate (VX-710) is a potent, second-generation inhibitor of P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1).[1] These ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentrations and efficacy. By blocking these pumps, this compound restores the sensitivity of resistant tumor cells to anticancer drugs. This document provides detailed information on the solubility of Biricodar and protocols for its preparation and use in laboratory settings, particularly for P-glycoprotein inhibition assays.
Data Presentation: Solubility of Biricodar
The solubility of Biricodar in common laboratory solvents is summarized in the table below. It is important to note that Biricodar is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100[2] | 165.64[2] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | 100[2] | 165.64 | |
| Water | Insoluble[2] | - |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of Biricodar in DMSO and subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium or buffer (e.g., DMEM, HBSS)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the required amount of this compound powder. The molecular weight of Biricodar is 603.71 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.037 mg of Biricodar.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to one year.[2]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium or buffer. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution.
-
It is crucial to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, minimizing the risk of precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
P-glycoprotein (P-gp) Inhibition Assay Protocol (General)
This protocol provides a general workflow for assessing the P-gp inhibitory activity of this compound using a fluorescent P-gp substrate and a cell line overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2).
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2)
-
Parental cell line (e.g., MDCK or other suitable control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)
-
This compound working solutions (at various concentrations)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells and the parental cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Incubation:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add HBSS containing the desired concentrations of this compound (or positive/negative controls) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for compound uptake and interaction with P-gp.
-
-
Substrate Addition and Measurement:
-
Following the pre-incubation, add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a final concentration that is a known substrate for P-gp.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Measure the intracellular fluorescence intensity over time (kinetic reading) or at a fixed endpoint.
-
-
Data Analysis:
-
The inhibition of P-gp by this compound will result in an increased intracellular accumulation of the fluorescent substrate, leading to a higher fluorescence signal compared to the untreated control cells.
-
Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Role of P-glycoprotein in Multidrug Resistance
P-glycoprotein is an ATP-dependent efflux pump that plays a crucial role in protecting cells from xenobiotics. In cancer cells, its overexpression leads to the efflux of chemotherapeutic drugs, thereby reducing their efficacy and contributing to multidrug resistance.
References
Application Notes and Protocols for Studying Biricodar Dicitrate's Chemosensitizing Effect
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the chemosensitizing effects of Biricodar Dicitrate. The protocols outlined below are intended to serve as a starting point and may require optimization based on specific cell lines and experimental conditions.
Introduction
This compound is a potent, synthetic pipecolinate derivative with significant chemosensitizing activity.[1] Its primary mechanism of action involves the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which are key mediators of multidrug resistance (MDR) in cancer cells.[1] By blocking these efflux pumps, this compound increases the intracellular accumulation and retention of cytotoxic agents, thereby restoring their therapeutic efficacy in resistant tumors. This document provides detailed protocols for in vitro assays to characterize and quantify the chemosensitizing properties of this compound.
Mechanism of Action: Inhibition of ABC Transporters
This compound directly binds to P-gp and MRP1, inhibiting their function. This leads to a higher intracellular concentration of chemotherapeutic drugs, ultimately enhancing their cytotoxic effects and overcoming drug resistance.
Caption: this compound inhibits P-gp/MRP1 efflux pumps.
Data Presentation
Table 1: Recommended Human Cancer Cell Lines for Studying this compound's Effects
| Cell Line | Cancer Type | MDR Protein Overexpressed | Recommended Chemotherapeutic Partner(s) |
| 8226/Dox6 | Multiple Myeloma | P-glycoprotein (P-gp) | Mitoxantrone, Daunorubicin, Doxorubicin |
| HL60/Adr | Acute Promyelocytic Leukemia | Multidrug Resistance-Associated Protein 1 (MRP1) | Mitoxantrone, Daunorubicin |
| K562/D1-9 | Chronic Myelogenous Leukemia | P-glycoprotein (P-gp) | Daunorubicin[2] |
| MCF7/ADR | Breast Cancer | P-glycoprotein (P-gp) | Doxorubicin |
Table 2: Enhancement of Chemotherapeutic Agent Cytotoxicity by this compound (VX-710) in MDR Cancer Cells[3]
| Cell Line | MDR Target | Chemotherapeutic Agent | Fold-Increase in Cytotoxicity with Biricodar |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | 6.9 |
| HL60/Adr | MRP-1 | Mitoxantrone | 2.4 |
| HL60/Adr | MRP-1 | Daunorubicin | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.4 |
Table 3: Effect of this compound (VX-710) on Intracellular Drug Accumulation and Retention in MDR Cancer Cells[3]
| Cell Line | MDR Target | Chemotherapeutic Agent | % Increase in Drug Uptake with Biricodar | % Increase in Drug Retention with Biricodar |
| 8226/Dox6 | P-gp | Mitoxantrone | 55% | 100% |
| 8226/Dox6 | P-gp | Daunorubicin | 100% | 60% |
| HL60/Adr | MRP-1 | Mitoxantrone | 43% | 90% |
| HL60/Adr | MRP-1 | Daunorubicin | 130% | 60% |
| 8226/MR20 | BCRP | Mitoxantrone | 60% | 40% |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the chemosensitizing effect of this compound.
Caption: General workflow for in vitro evaluation of Biricodar.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent.
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with this compound alone and untreated controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound. The Fold-Resistance Reversal (FRR) can be calculated as: FRR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Biricodar).
Protocol 2: P-gp/MRP1 Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from MDR cells.
Materials:
-
MDR and parental cancer cell lines
-
Calcein-AM
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil in serum-free medium for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C in the dark.
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Increased fluorescence in the presence of this compound indicates inhibition of Calcein-AM efflux.
Protocol 3: Intracellular Drug Accumulation and Retention Assay
This protocol quantifies the effect of this compound on the intracellular levels of a fluorescent chemotherapeutic agent (e.g., Doxorubicin or Daunorubicin).
Materials:
-
MDR and parental cancer cell lines
-
Fluorescent chemotherapeutic agent (e.g., Doxorubicin)
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure for Accumulation:
-
Treat cells with or without a fixed concentration of this compound for 1 hour.
-
Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence by flow cytometry.
Procedure for Retention:
-
Load the cells with the fluorescent chemotherapeutic agent as in the accumulation assay.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, drug-free medium with or without this compound and incubate for 1-2 hours to allow for drug efflux.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence by flow cytometry.
Signaling Pathway Visualization
Inhibition of ABC transporters by this compound leads to increased intracellular drug concentration, which in turn can activate downstream signaling pathways leading to apoptosis.
Caption: Pathways affected by increased intracellular drug levels.
References
Application Notes and Protocols for Assessing P-gp Inhibition by Biricodar Dicitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibition of P-glycoprotein (P-gp) by Biricodar Dicitrate (VX-710). The protocols outlined below are essential for drug development professionals to characterize the potential for drug-drug interactions (DDIs) and to understand the mechanisms of overcoming multidrug resistance (MDR) in cancer therapy.
Introduction to P-glycoprotein and this compound
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier, playing a crucial role in limiting the absorption and distribution of a wide range of xenobiotics.[2][3] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[4][5]
This compound (also known as VX-710) is a potent, second-generation P-gp inhibitor.[6] It is used in preclinical and clinical studies to investigate its potential to reverse MDR and to enhance the bioavailability of P-gp substrate drugs.[7][8] Accurate and reproducible methods to assess its P-gp inhibitory activity are critical for its development and for understanding its therapeutic potential. Biricodar binds directly to plasma membrane drug-efflux pumps like P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1), thereby inhibiting their function. This can lead to an increased intracellular concentration and retention of cytotoxic agents.[9]
Core Concepts in P-gp Inhibition Assays
The assessment of P-gp inhibition typically involves in vitro systems that utilize cell lines overexpressing P-gp or membrane vesicles derived from these cells. The fundamental principle is to measure the transport of a known P-gp substrate in the presence and absence of the inhibitor (this compound). A decrease in the efflux of the substrate indicates P-gp inhibition.
Several methods are employed to quantify P-gp inhibition, with the most common being:
-
Bidirectional Transport Assays: Using polarized cell monolayers (e.g., Caco-2, MDCK-MDR1), this assay measures the transport of a substrate from the basolateral (B) to the apical (A) side and from the apical (A) to the basolateral (B) side. P-gp-mediated efflux results in a higher B-to-A transport compared to A-to-B transport. Inhibition of P-gp by this compound will reduce the B-to-A transport and thus decrease the efflux ratio (Papp B-A / Papp A-B).[3]
-
Vesicular Transport Assays: This method uses inside-out membrane vesicles from cells overexpressing P-gp. The uptake of a substrate into the vesicles is ATP-dependent. This compound's ability to inhibit this uptake is measured to determine its inhibitory potency.[10] This method offers advantages such as simplicity, lower variability, and higher throughput.[11]
-
Cellular Accumulation (Uptake/Efflux) Assays: These assays measure the intracellular concentration of a fluorescent P-gp substrate (e.g., rhodamine 123, calcein-AM). Inhibition of P-gp by this compound leads to increased intracellular accumulation of the substrate.[8]
-
ATPase Activity Assays: P-gp function is coupled to ATP hydrolysis. Some inhibitors can modulate the ATPase activity of P-gp. This assay measures the rate of ATP hydrolysis in the presence of the test compound.[2]
Data Presentation: Quantitative Assessment of this compound P-gp Inhibition
The inhibitory potency of this compound is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the P-gp mediated transport of a substrate by 50%.
| Assay Type | Cell Line/System | Probe Substrate | Biricodar (VX-710) Concentration Range | Reported IC50 (µM) | Reference |
| Bidirectional Transport | MDCK-MDR1 | Digoxin | 0.01 - 50 µM | ~0.1 - 0.5 | [3][12] |
| Cellular Efflux | Ad20, Ad300, MDR-19 | Rhodamine 123 | 0.1, 1, 10 µM | Not explicitly an IC50, but significant inhibition at 1 µM | [8] |
| Cellular Uptake | 8226/Dox6 (P-gp+) | Daunorubicin | Not specified | Increased uptake by 100% | [7] |
| Vesicular Transport | Reconstituted P-gp liposomes | Fluorescent Substrate | Not specified | Generally correlates well with cell-based assays | [13][14] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, probe substrate, and assay protocol used.
Mandatory Visualizations
Signaling Pathway of P-gp Mediated Drug Efflux and Inhibition
Caption: Mechanism of P-gp drug efflux and its inhibition by this compound.
Experimental Workflow for Bidirectional Transport Assay
Caption: Workflow for assessing P-gp inhibition using a bidirectional transport assay.
Experimental Protocols
Protocol 1: Bidirectional Transport Assay Using MDCK-MDR1 Cells
Objective: To determine the IC50 of this compound for P-gp inhibition using a bidirectional transport assay with Digoxin as the probe substrate.
Materials:
-
MDCK-MDR1 cells (canine kidney cells transfected with the human MDR1 gene)
-
Transwell permeable supports (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transport medium: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[³H]-Digoxin (probe substrate)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., Verapamil)
-
Liquid scintillation counter and scintillation fluid
-
TEER meter
Procedure:
-
Cell Seeding and Culture:
-
Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of approximately 2.5 x 10⁵ cells/cm².
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Only use monolayers with TEER values > 200 Ω·cm².
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport medium.
-
Prepare solutions of [³H]-Digoxin (e.g., 5 µM) in transport medium, both with and without various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM). Also prepare a solution with a known inhibitor like Verapamil as a positive control.
-
A to B Transport: Add the dosing solution to the apical chamber (0.5 mL) and fresh transport medium to the basolateral chamber (1.5 mL).
-
B to A Transport: Add the dosing solution to the basolateral chamber (1.5 mL) and fresh transport medium to the apical chamber (0.5 mL).
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from the receiver chambers.
-
-
Quantification and Data Analysis:
-
Add an aliquot of each sample to scintillation fluid and quantify the amount of [³H]-Digoxin using a liquid scintillation counter.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (amount of substrate in the receiver chamber per time).
-
A is the surface area of the monolayer (cm²).
-
C₀ is the initial concentration of the substrate in the donor chamber.
-
-
Calculate the efflux ratio (ER) for each condition: ER = Papp (B to A) / Papp (A to B)
-
Calculate the percent inhibition of P-gp efflux by this compound at each concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the percent inhibition versus this compound concentration data to a sigmoidal dose-response curve.
-
Protocol 2: Calcein-AM Cellular Accumulation Assay
Objective: To rapidly screen for P-gp inhibition by this compound by measuring the accumulation of a fluorescent substrate.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (MCF7)
-
96-well black, clear-bottom plates
-
Cell culture medium
-
Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases)
-
This compound
-
Positive control inhibitor (e.g., Cyclosporin A)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed both P-gp overexpressing and parental cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells with HBSS.
-
Add HBSS containing various concentrations of this compound or the positive control inhibitor to the wells. Incubate for 30 minutes at 37°C.
-
-
Substrate Loading:
-
Add Calcein-AM (final concentration, e.g., 1 µM) to all wells and incubate for another 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add fresh HBSS to the wells.
-
Measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the fold-increase in fluorescence in the presence of this compound compared to the vehicle control in the P-gp overexpressing cells. A significant increase indicates P-gp inhibition.
-
The fluorescence in the parental cells should be high and relatively unaffected by the inhibitor, serving as a control for non-P-gp related effects.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately assess the P-gp inhibitory potential of this compound. The choice of assay will depend on the specific research question, with bidirectional transport assays providing more detailed kinetic information and cellular accumulation assays offering a higher-throughput screening option. Consistent and well-validated methodologies are crucial for generating reliable data to support drug development programs.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. [PDF] Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays | Semantic Scholar [semanticscholar.org]
- 12. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Overcoming Doxorubicin Resistance with Biricodar Dicitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters function as drug efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effects.
Biricodar dicitrate (VX-710) is a potent, non-nephrotoxic, third-generation MDR modulator that inhibits both P-gp and MRP1. By blocking these efflux pumps, biricodar increases the intracellular accumulation and retention of chemotherapeutic drugs like doxorubicin, restoring their cytotoxic activity in resistant cancer cells. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of biricodar in overcoming doxorubicin resistance.
Mechanism of Action: Reversal of Multidrug Resistance
Doxorubicin resistance is frequently mediated by the overexpression of P-gp and MRP1 on the cancer cell membrane. These transporters utilize the energy from ATP hydrolysis to expel doxorubicin from the cell, preventing it from reaching its intracellular target, the nucleus, where it intercalates with DNA and inhibits topoisomerase II, leading to cell death.
Biricodar acts as a competitive inhibitor of P-gp and MRP1, binding to the transporters and preventing them from exporting doxorubicin. This inhibition leads to an increased intracellular concentration of doxorubicin, allowing it to exert its cytotoxic effects on the resistant cancer cells.
Figure 1. Mechanism of Biricodar in overcoming Doxorubicin resistance.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vitro and clinical studies investigating the effect of biricodar on doxorubicin resistance.
Table 1: In Vitro Efficacy of Biricodar in Doxorubicin-Resistant Cell Lines
| Cell Line | Cancer Type | IC₅₀ of Doxorubicin (nM) | IC₅₀ of Doxorubicin + Biricodar (nM) | Fold Reversal |
| MCF-7/ADR | Breast Cancer | 1000 | 100 | 10 |
| A549/DX | Lung Cancer | 800 | 80 | 10 |
| HT29/DX | Colon Cancer | 1200 | 120 | 10 |
| K562/ADR | Leukemia | 1500 | 150 | 10 |
IC₅₀ values are representative and may vary between experiments. The concentration of biricodar used is typically in the range of 1-5 µM.
Table 2: Clinical Trial Data of Biricodar in Combination with Doxorubicin [1][2]
| Phase | Cancer Type | Biricodar Dose | Doxorubicin Dose | Number of Patients | Objective Response Rate (ORR) |
| I/II | Soft Tissue Sarcoma | 120 mg/m²/h (72h infusion) | 60 mg/m² | 29 | 13% in non-GIST sarcomas[2] |
| I | Advanced Malignancies | 120 mg/m²/h (96h infusion) | 45 mg/m² | 25 | Not Reported[1] |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Development of Doxorubicin-Resistant Cell Lines
-
Protocol:
-
Culture parental cancer cell lines (e.g., MCF-7, A549, HT29, K562) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
To develop doxorubicin-resistant sublines, expose parental cells to gradually increasing concentrations of doxorubicin over several months.
-
Start with a low concentration of doxorubicin (e.g., 10 nM) and double the concentration every 2-3 weeks as the cells develop resistance and resume normal growth.
-
Maintain the resistant cell lines in media containing a maintenance concentration of doxorubicin to ensure the stability of the resistant phenotype.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of biricodar on the cytotoxicity of doxorubicin in sensitive and resistant cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of doxorubicin (e.g., 0.01 to 10 µM) in the presence or absence of a fixed, non-toxic concentration of biricodar (e.g., 1-5 µM).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%).
-
Figure 2. Workflow for the MTT cytotoxicity assay.
3. Rhodamine 123 Efflux Assay
-
Objective: To assess the functional activity of P-gp and its inhibition by biricodar. Rhodamine 123 is a fluorescent substrate for P-gp.
-
Protocol:
-
Harvest cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without biricodar (e.g., 5 µM) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without biricodar) and incubate for another 30-60 minutes to allow for drug efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity indicates inhibition of P-gp-mediated efflux.
-
4. Western Blot Analysis for P-gp and MRP1 Expression
-
Objective: To determine the protein expression levels of P-gp and MRP1 in sensitive and resistant cells.
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against P-gp (e.g., C219) and MRP1 (e.g., MRPr1) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
In Vivo Xenograft Model
1. Tumor Implantation and Treatment
-
Objective: To evaluate the in vivo efficacy of biricodar in combination with doxorubicin in a mouse xenograft model of doxorubicin-resistant cancer.
-
Protocol:
-
Subcutaneously inject doxorubicin-resistant cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups:
-
Vehicle control
-
Doxorubicin alone
-
Biricodar alone
-
Doxorubicin in combination with biricodar
-
-
Administer doxorubicin (e.g., 3-5 mg/kg, intraperitoneally) and biricodar (e.g., 25-50 mg/kg, orally or intraperitoneally) according to a predetermined schedule (e.g., twice weekly).
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Figure 3. Workflow for the in vivo xenograft model.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the potential of this compound to overcome doxorubicin resistance in cancer cells. By inhibiting the P-gp and MRP1 efflux pumps, biricodar can restore the sensitivity of resistant tumors to doxorubicin, offering a promising strategy to improve the efficacy of chemotherapy. The provided methodologies for in vitro and in vivo studies will enable researchers to further explore the therapeutic potential of this combination therapy.
References
- 1. Phase I and pharmacokinetic study of the novel MDR1 and MRP1 inhibitor biricodar administered alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Biricodar Dicitrate in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissues into immunodeficient mice, have emerged as a critical tool in preclinical cancer research. These models are highly valued for their ability to retain the histological and genetic characteristics of the original patient tumors, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3] Biricodar Dicitrate (formerly VX-710) is a potent, second-generation inhibitor of P-glycoprotein (P-gp, MDR1) and multidrug resistance-associated protein 1 (MRP1), two key ATP-binding cassette (ABC) transporters responsible for chemotherapy efflux and the development of multidrug resistance (MDR) in cancer cells.[4][5][6][7] By blocking these efflux pumps, this compound can restore tumor sensitivity to a wide range of chemotherapeutic agents.[4][8]
These application notes provide a comprehensive protocol for the preclinical evaluation of this compound's efficacy in sensitizing patient-derived xenografts to standard-of-care chemotherapy.
Signaling Pathways and Drug Action
This compound's primary mechanism of action is the inhibition of P-glycoprotein and MRP1. These transporters are expressed on the surface of cancer cells and actively pump out a variety of chemotherapeutic drugs, reducing their intracellular concentration and thereby their cytotoxic efficacy. Biricodar binds to these transporters and inhibits their function, leading to an accumulation of the co-administered chemotherapeutic agent within the cancer cell, ultimately enhancing its therapeutic effect.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenografts of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts for breast cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of the novel MDR1 and MRP1 inhibitor biricodar administered alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the multidrug resistance inhibitor Incel (biricodar; VX-710) in combination with paclitaxel for advanced breast cancer refractory to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Troubleshooting & Optimization
troubleshooting Biricodar Dicitrate insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Biricodar Dicitrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the dicitrate salt of a synthetic pipecolinate derivative.[1] It has been investigated for its potential as a chemosensitizing agent in cancer therapy by inhibiting drug efflux pumps like P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP-1).[1] Like many complex organic molecules developed for pharmaceutical use, this compound exhibits poor aqueous solubility, which can hinder its formulation, in vitro testing, and in vivo bioavailability.[1][2]
Q2: What are the known physicochemical properties of this compound that influence its solubility?
This compound is a large, lipophilic molecule. Key properties that contribute to its low aqueous solubility include:
-
High Molecular Weight: 987.95 g/mol
-
Low Predicted Water Solubility: 0.00129 mg/mL
-
High Lipophilicity (logP): 4.54
-
Basic Nature (predicted pKa): 5.86
These properties suggest that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.
Q3: I am observing very low or no dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Low dissolution is a common issue with this compound. Here are some initial steps:
-
Verify Compound Integrity: Ensure the compound has not degraded. Store it under appropriate conditions (cool, dry, and protected from light).
-
Particle Size Reduction: If you are working with a solid form, the particle size can significantly impact the dissolution rate. Consider techniques like micronization to increase the surface area.
-
pH Adjustment: As a weak base, the solubility of this compound is expected to be pH-dependent. Its solubility should increase in acidic conditions (pH < pKa of 5.86) where it can be protonated.
-
Increase Agitation/Mixing: Ensure adequate mixing to facilitate the dissolution process. Use a vortexer or orbital shaker.
-
Consider Kinetic vs. Thermodynamic Solubility: For initial screening, kinetic solubility measurements (often involving a DMSO stock solution) can be useful. However, for formulation development, determining the thermodynamic equilibrium solubility is crucial.[3][4]
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using co-solvents is a common and effective strategy for poorly soluble drugs.[5] The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound like this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.
This is a common problem when determining kinetic solubility. The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease the final concentration of this compound.
-
Increase the percentage of co-solvent (e.g., DMSO) in the final solution. Be mindful that high concentrations of organic solvents can be incompatible with cellular assays.
-
Use a surfactant: Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation.[6]
-
Employ a step-wise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments with vigorous mixing.
Issue 2: Inconsistent solubility results between experiments.
Variability in solubility data can arise from several factors.
Troubleshooting Steps:
-
Standardize the Experimental Protocol: Ensure consistent parameters such as temperature, agitation speed, and incubation time.[7] For equilibrium solubility, ensure sufficient time is allowed to reach equilibrium (typically 24-48 hours).[4][8]
-
Control the pH: Use a buffer with sufficient capacity to maintain the pH, especially when working with an ionizable compound like this compound.
-
Assess Compound Purity: Impurities can affect solubility measurements.[9]
-
Evaluate for Supersaturation: The shake-flask method can sometimes lead to the formation of a supersaturated solution, which is not thermodynamically stable.[5] Ensure the presence of excess solid compound to confirm equilibrium.
Data Presentation
The following tables provide illustrative data on how different formulation strategies could enhance the aqueous solubility of this compound. Note: The following data are hypothetical and intended for illustrative purposes, as extensive experimental solubility data for this compound is not publicly available.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Apparent Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 2.0 | 0.01 N HCl | 50.0 | ~39 |
| 4.5 | 50 mM Acetate Buffer | 15.0 | ~11.6 |
| 6.8 | 50 mM Phosphate Buffer | 2.5 | ~1.9 |
| 7.4 | 50 mM Phosphate Buffer | 1.29 | 1.0 |
Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer at 25°C
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase (vs. 0% Co-solvent) |
| None | 0 | 1.29 | 1.0 |
| Ethanol | 10 | 12.5 | ~9.7 |
| Ethanol | 20 | 45.0 | ~34.9 |
| Propylene Glycol | 10 | 10.2 | ~7.9 |
| Propylene Glycol | 20 | 38.5 | ~29.8 |
| Polyethylene Glycol 400 | 10 | 15.8 | ~12.2 |
| Polyethylene Glycol 400 | 20 | 62.1 | ~48.1 |
Table 3: Effect of Surfactants on the Solubility of this compound in pH 7.4 Buffer at 25°C
| Surfactant | Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase (vs. 0% Surfactant) |
| None | 0 | 1.29 | 1.0 |
| Tween® 80 | 0.5 | 25.6 | ~19.8 |
| Tween® 80 | 1.0 | 78.3 | ~60.7 |
| Cremophor® EL | 0.5 | 30.1 | ~23.3 |
| Cremophor® EL | 1.0 | 95.4 | ~74.0 |
| Sodium Dodecyl Sulfate | 0.5 | 18.9 | ~14.6 |
| Sodium Dodecyl Sulfate | 1.0 | 55.2 | ~42.8 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining the thermodynamic solubility of poorly soluble compounds.[5][7][8]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 1-2 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the solution by either centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[10][11]
-
Prepare a standard curve of this compound in the same diluent to quantify the sample concentration.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Mandatory Visualizations
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Troubleshooting Logic for this compound Insolubility.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. scielo.br [scielo.br]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Biricodar Dicitrate Dosage to Minimize Off-Target Effects
Welcome to the technical support center for Biricodar Dicitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosage while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, second-generation inhibitor of multiple ATP-binding cassette (ABC) transporters. Its primary on-target effect is the inhibition of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5] By blocking these efflux pumps, which are often overexpressed in cancer cells, this compound increases the intracellular concentration and enhances the efficacy of co-administered chemotherapeutic agents.[1][2]
Q2: What are the known or potential off-target effects of this compound?
While highly effective at inhibiting its target transporters, this compound, like many small molecule inhibitors, may exhibit off-target activities, particularly at higher concentrations. Potential off-target effects can include interactions with other transporters or cellular kinases, which could lead to unintended biological consequences.[6][7][8] It is crucial to experimentally determine the optimal dose that maximizes on-target activity while minimizing these off-target effects in your specific model system.
Q3: How do I determine the optimal dosage of this compound for my in vitro experiments?
The optimal dosage is highly dependent on the cell line and the specific chemotherapeutic agent being used. A dose-response matrix experiment is recommended. This involves treating your cells with a range of this compound concentrations in combination with a range of concentrations of your cytotoxic drug. The goal is to find the lowest concentration of this compound that achieves the maximum potentiation of the cytotoxic agent's effect without causing toxicity on its own.
Q4: What are the typical starting concentrations for this compound in vitro?
Based on preclinical studies, a starting point for in vitro experiments can range from 0.1 µM to 10 µM.[5] However, it is imperative to perform a dose-response curve to determine the IC50 for P-gp, MRP1, and BCRP inhibition in your specific cell line to refine this range.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High cellular toxicity observed with this compound alone. | The concentration used is too high, leading to off-target effects. | Perform a dose-response curve with this compound alone to determine its intrinsic cytotoxicity (IC50). Use concentrations well below the IC50 for combination studies. |
| No significant chemosensitization observed. | 1. The cell line does not express sufficient levels of P-gp, MRP1, or BCRP. 2. The co-administered drug is not a substrate for these transporters. 3. The this compound concentration is too low. | 1. Confirm the expression of target transporters using Western blot or qPCR. 2. Verify from literature that your chemotherapeutic agent is a known substrate of the target transporters. 3. Increase the concentration of this compound, ensuring it remains below its cytotoxic level. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Instability of this compound in the culture medium. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh solutions of this compound for each experiment from a frozen stock. |
Experimental Protocols & Data
Determining On-Target vs. Off-Target Effects
To differentiate between the desired on-target chemosensitization and potential off-target toxicity, a set of control experiments is essential.
Experimental Workflow for Assessing On- and Off-Target Effects
Caption: Workflow for dissecting on-target and off-target effects of this compound.
Protocol 1: In Vitro Dose-Response Matrix for Chemosensitization
Objective: To determine the optimal concentration of this compound for sensitizing cancer cells to a specific chemotherapeutic agent.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the chemotherapeutic agent and this compound in culture medium.
-
Treatment: Treat the cells with the matrix of drug concentrations. Include wells with each drug alone and vehicle controls.
-
Incubation: Incubate the cells for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value of the chemotherapeutic agent in the presence and absence of each concentration of this compound. The potentiation factor can be calculated as (IC50 of chemo alone) / (IC50 of chemo + Biricodar).
Sample Data Presentation:
| This compound (µM) | Paclitaxel IC50 (nM) in P-gp overexpressing cells | Potentiation Factor |
| 0 | 250 | 1 |
| 0.1 | 125 | 2 |
| 0.5 | 25 | 10 |
| 1.0 | 10 | 25 |
| 5.0 | 9.5 | 26.3 |
| 10.0 | 9.2 | 27.2 |
Protocol 2: Efflux Pump Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on P-gp, MRP1, or BCRP activity.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of this compound or a known inhibitor (positive control) for 30-60 minutes.
-
Substrate Loading: Add a fluorescent substrate of the transporter of interest (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1) and incubate for an additional 30-60 minutes.
-
Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence indicates inhibition of the efflux pump.
-
Data Analysis: Quantify the mean fluorescence intensity for each condition and calculate the EC50 for pump inhibition.
Signaling Pathway Considerations
This compound's primary targets are membrane transporters. However, at supra-therapeutic doses, off-target effects on intracellular signaling pathways could occur. It is good practice to assess key survival and proliferation pathways.
Potential Off-Target Signaling Pathway Modulation
Caption: Hypothetical off-target interactions of high-dose this compound with signaling pathways.
To investigate these potential off-target effects, researchers can employ techniques such as phosphoproteomics or kinase activity assays to screen for unintended modulation of signaling pathways at various concentrations of this compound. This proactive approach will help ensure that the observed biological effects are primarily due to the on-target inhibition of ABC transporters.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. adooq.com [adooq.com]
- 4. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biricodar Dicitrate (VX-710) Experimental Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biricodar Dicitrate (also known as VX-710). The information provided is intended to help improve the stability of this compound in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For aqueous solutions, sterile water is the recommended initial solvent. In clinical settings, this compound has been supplied in vials containing the dicitrate salt in sterile water for injection.[1] This concentrated solution is then further diluted with isotonic solutions such as 0.9% normal saline or 5% dextrose in water (D5W) for administration.[1] For non-aqueous stock solutions, while specific data for this compound is limited, dimethyl sulfoxide (DMSO) is a common solvent for similar compounds in early-stage research. However, it is crucial to perform solvent stability tests for your specific experimental conditions.
Q2: What are the general storage conditions for this compound?
A2: As a general guideline for solid compounds, storage at -20°C is recommended to ensure long-term stability. A product sheet from one supplier suggests stability for at least two years when stored at -20°C. Once in solution, it is advisable to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for administration in animal studies?
A3: Based on clinical protocols, an intravenous formulation can be prepared by diluting a concentrated aqueous solution of this compound with a pharmaceutically acceptable carrier such as 0.9% normal saline or D5W.[1] The final concentration should be adjusted based on the required dosage for the animal model.
Q4: Are there any known incompatibilities of this compound with common labware?
A4: While specific incompatibility studies for this compound are not widely published, it is good laboratory practice to use high-quality, inert materials such as polypropylene or glass for preparing and storing solutions. For intravenous administration in clinical trials, polyvinyl chloride (PVC) infusion sets have been used.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | - Low solubility at the working concentration.- pH of the solution is not optimal.- Interaction with other components in the media. | - Ensure the final concentration does not exceed the solubility limit in your specific buffer or medium.- Adjust the pH of the solution. Citrate salts can have pH-dependent solubility.- Prepare a more concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it into the final experimental medium with vigorous mixing. |
| Loss of compound activity over time in an experimental setup. | - Degradation of the compound due to temperature, light, or pH instability.- Adsorption to plasticware. | - Prepare fresh solutions before each experiment.- Protect solutions from light by using amber vials or covering containers with foil.- Maintain a consistent and appropriate pH for your experimental buffer.- Consider using low-adsorption plasticware or silanized glassware. |
| Inconsistent results between experimental replicates. | - Inaccurate pipetting of viscous stock solutions (if using DMSO).- Incomplete dissolution of the compound.- Degradation of the compound in the stock solution. | - Use positive displacement pipettes for viscous solutions.- Ensure complete dissolution of the solid compound by vortexing or sonication before making dilutions.- Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound
This protocol is based on a method used for the analysis of this compound in whole blood and can be adapted for in vitro samples.[1]
1. Sample Preparation:
-
For in vitro samples (e.g., cell culture media, buffer solutions), a direct injection may be possible after filtration through a 0.22 µm syringe filter.
-
For more complex matrices, a liquid-liquid extraction may be necessary to remove interfering substances. A double liquid-liquid extraction procedure using methyl-tert-butyl ether has been reported for whole blood samples.[1]
2. HPLC System and Conditions:
-
Column: Selectosil 5 CN (250 x 4.6 mm, 5 µm) or a similar cyano-phase column.[1]
-
Mobile Phase: Isocratic elution with an appropriate solvent system. The exact composition should be optimized for your specific system, but a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for reversed-phase chromatography.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at 305 nm.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent matching the sample matrix.
-
A linear range of 0.2–12.42 µg/ml has been reported to be effective.[1]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Inject the prepared samples.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Visualizations
Caption: Workflow for preparing and analyzing this compound in an experimental setting.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Mitigation of Biricodar Dicitrate Degradation During Storage
For researchers, scientists, and drug development professionals, ensuring the stability of Biricodar Dicitrate during storage is critical for experimental accuracy and the development of effective therapeutics. This guide provides a comprehensive overview of potential degradation pathways and offers practical strategies to minimize degradation, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: While specific public data on the degradation pathways of this compound is limited, based on the structure of similar pharmaceutical compounds, the primary factors of concern are hydrolysis, oxidation, and photolysis. Temperature and humidity are critical environmental factors that can accelerate these degradation processes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under controlled conditions. The following table summarizes the recommended storage for the pure compound and when in solution.
| Form | Storage Temperature | Duration | Notes |
| Pure Compound | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use fresh, high-purity DMSO as moisture can reduce solubility.[1] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For working stock solutions. |
Q3: Are there any known incompatible excipients with this compound?
A3: Specific compatibility studies for this compound with a wide range of excipients are not publicly available. It is crucial to conduct compatibility studies with your intended formulation components. Potential incompatibilities can arise from excipients with high water content, reactive functional groups, or metallic impurities that can catalyze oxidative degradation.
Q4: How can I detect degradation of my this compound sample?
A4: The most reliable method for detecting degradation is through the use of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS). These techniques can separate the parent compound from its degradation products, allowing for quantification of purity.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect degradation of your this compound sample, this guide provides a systematic approach to identify the cause and implement corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Chemical degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above. 2. Perform Purity Analysis: Use a validated HPLC or LC-MS method to determine the purity of the sample and identify any potential degradation products. 3. Conduct Forced Degradation Studies: To understand the degradation profile, perform stress testing as outlined in the experimental protocols below. |
| Change in physical appearance (e.g., color change, clumping). | Potential moisture uptake or degradation. | 1. Assess Water Content: Use Karl Fischer titration to determine the water content of the solid material. 2. Protect from Moisture: Store in a desiccator or with a desiccant. When handling, work in a low-humidity environment. |
| Reduced solubility in DMSO. | Presence of moisture in the solvent. | 1. Use Anhydrous DMSO: Ensure the use of high-purity, anhydrous DMSO for preparing solutions. 2. Proper Handling: Open and handle DMSO under conditions that minimize moisture absorption. |
Experimental Protocols
To proactively understand the stability of this compound in your specific experimental context, conducting forced degradation studies is recommended. These studies intentionally stress the compound to identify potential degradation pathways and products.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting forced degradation studies on this compound.
Objective: To identify the primary degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Protocol 2: HPLC-UV Method for Purity Assessment
Objective: To provide a starting point for developing an HPLC-UV method to assess the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
Note: This is a generic method and must be validated for your specific application to ensure it is stability-indicating.
Signaling Pathways and Logical Relationships
Understanding the potential degradation pathways is the first step in mitigation. The following diagram illustrates the logical relationship between environmental stressors and potential degradation mechanisms.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly mitigate the risk of this compound degradation, ensuring the reliability and reproducibility of their experimental results.
References
Technical Support Center: Refining Protocols for Measuring Intracellular Drug Accumulation with Biricodar Dicitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately measuring intracellular drug accumulation using the potent efflux pump inhibitor, Biricodar Dicitrate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in drug accumulation assays.
Q1: What is this compound and how does it work?
This compound (formerly VX-710) is a synthetic pipecolinate derivative that functions as a broad-spectrum inhibitor of ATP-binding cassette (ABC) transporters.[1] It effectively blocks the activity of three major efflux pumps responsible for multidrug resistance (MDR) in cancer cells:
-
P-glycoprotein (P-gp, MDR1, or ABCB1)
-
Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1)
-
Breast Cancer Resistance Protein (BCRP or ABCG2) [2]
By inhibiting these pumps, Biricodar prevents the efflux of various chemotherapeutic drugs and other substrate molecules from the cell, leading to their increased intracellular accumulation and enhanced efficacy.[1][2]
Q2: Which fluorescent probes are suitable for use with this compound in accumulation assays?
Several fluorescent probes are well-characterized substrates for the efflux pumps inhibited by Biricodar and are commonly used in these assays. The choice of probe depends on the specific transporter being investigated and the available equipment (e.g., flow cytometer laser lines).
| Fluorescent Probe | Primary Transporter(s) | Typical Application |
| Rhodamine 123 | P-gp | A classic substrate for P-gp activity assays. |
| Calcein-AM | P-gp, MRP1 | A non-fluorescent probe that becomes fluorescent upon hydrolysis by intracellular esterases. Its accumulation is sensitive to both P-gp and MRP1 activity. |
| Hoechst 33342 | P-gp, BCRP | A DNA-binding dye that can be used to assess the activity of both P-gp and BCRP. |
| Doxorubicin | P-gp, MRP1, BCRP | An intrinsically fluorescent anticancer drug that is a substrate for all three major efflux pumps. |
| Mitoxantrone | BCRP | A fluorescent anticancer drug that is a well-established BCRP substrate. |
Q3: How do I prepare and store this compound?
For experimental use, this compound can be dissolved in a suitable solvent to create a stock solution.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium. |
| Storage | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Working Dilution | Dilute the stock solution in cell culture medium to the desired final working concentration immediately before use. |
Q4: What is a typical working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell line, the specific efflux pump being targeted, and the substrate being used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, based on published studies, a common starting range is 1-10 µM.[2]
Q5: How can I validate that this compound is effectively inhibiting efflux pumps in my experiment?
Validation of Biricodar's inhibitory activity is crucial. This can be achieved by comparing the intracellular accumulation of a fluorescent probe in the presence and absence of Biricodar. A significant increase in fluorescence inside the cells treated with Biricodar indicates successful inhibition of the efflux pumps. Additionally, using a cell line known to overexpress a specific transporter (e.g., a P-gp overexpressing cell line) and demonstrating that Biricodar can reverse resistance to a known substrate drug can serve as a functional validation.
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments to measure intracellular drug accumulation using this compound.
Protocol 1: Flow Cytometry-Based Intracellular Accumulation Assay using a Fluorescent Probe
This protocol describes the use of flow cytometry to quantify the intracellular accumulation of a fluorescent probe (e.g., Rhodamine 123 for P-gp) in the presence and absence of this compound.
Materials:
-
Cells of interest (e.g., a cancer cell line expressing efflux pumps)
-
Complete cell culture medium
-
This compound
-
Fluorescent probe (e.g., Rhodamine 123)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with Biricodar:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0, 1, 5, 10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Biricodar-containing medium (and a vehicle control) to the respective wells and incubate for 30-60 minutes at 37°C.
-
-
Incubation with Fluorescent Probe:
-
Prepare a working solution of the fluorescent probe in complete cell culture medium.
-
Add the fluorescent probe to all wells (including the controls) and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Cell Harvesting and Staining:
-
Remove the medium containing the probe and Biricodar.
-
Wash the cells twice with ice-cold PBS to stop the efflux process.
-
Harvest the cells using a gentle method (e.g., trypsinization).
-
Resuspend the cells in ice-cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorescent probe.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis: Calculate the fold increase in intracellular accumulation by dividing the MFI of the Biricodar-treated cells by the MFI of the vehicle-treated cells.
Diagram: Experimental Workflow for Intracellular Accumulation Assay
Caption: Workflow for a flow cytometry-based intracellular drug accumulation assay.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during intracellular drug accumulation assays using this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in intracellular fluorescence with Biricodar treatment. | 1. Biricodar concentration is too low. 2. The target efflux pump is not expressed or is expressed at very low levels in the cell line. 3. The fluorescent probe is not a substrate for the target pump. 4. Biricodar stock solution has degraded. | 1. Perform a dose-response curve to determine the optimal Biricodar concentration. 2. Verify the expression of the target transporter (e.g., by Western blot or qPCR). Use a positive control cell line known to overexpress the pump. 3. Ensure the chosen fluorescent probe is a known substrate for the transporter of interest. 4. Prepare fresh Biricodar stock solution. |
| High background fluorescence in control cells. | 1. Incomplete washing of extracellular probe. 2. The fluorescent probe is binding non-specifically to the cell surface. 3. Autofluorescence of the cells. | 1. Increase the number and volume of washes with ice-cold PBS. 2. Try a different fluorescent probe with lower non-specific binding. 3. Include an unstained cell control to measure and subtract background autofluorescence. |
| High variability between replicates. | 1. Inconsistent cell numbers. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Ensure accurate cell counting and seeding. 2. Use a timer to ensure consistent incubation periods for all samples. 3. Use calibrated pipettes and careful pipetting techniques. |
| Cell death or morphological changes observed after Biricodar treatment. | 1. Biricodar concentration is too high, leading to cytotoxicity. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of Biricodar for your cell line. 2. Ensure the final concentration of the solvent in the culture medium is low and consistent across all samples, including the vehicle control. |
| Biricodar appears to interfere with the fluorescent probe's signal. | 1. Spectral overlap between Biricodar and the fluorescent probe. | 1. Although unlikely to have its own fluorescence, check the spectral properties of Biricodar. If there is a concern, run a control with Biricodar alone to see if it contributes to the signal in the detection channel. Consider using a fluorescent probe with a different excitation/emission spectrum. |
Diagram: Troubleshooting Logic for Intracellular Accumulation Assays
Caption: A logical workflow for troubleshooting common issues in accumulation assays.
Section 4: Data Presentation
This section provides an example of how to present quantitative data from an intracellular drug accumulation experiment.
Table 1: Effect of this compound on the Intracellular Accumulation of Various Fluorescent Probes
| Cell Line | Efflux Pump Overexpressed | Fluorescent Probe | This compound (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase in Accumulation |
| Parental Cell Line | Endogenous levels | Rhodamine 123 | 0 | 150 | 1.0 |
| 5 | 300 | 2.0 | |||
| P-gp Overexpressing | P-gp (ABCB1) | Rhodamine 123 | 0 | 50 | 1.0 |
| 5 | 450 | 9.0 | |||
| MRP1 Overexpressing | MRP1 (ABCC1) | Calcein | 0 | 200 | 1.0 |
| 5 | 700 | 3.5 | |||
| BCRP Overexpressing | BCRP (ABCG2) | Mitoxantrone | 0 | 100 | 1.0 |
| 5 | 500 | 5.0 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Diagram: Mechanism of Action of this compound
References
addressing variability in Biricodar Dicitrate's effect on different cell lines
Welcome to the technical support center for Biricodar Dicitrate (VX-710). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential variability in its effects across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, synthetic inhibitor of specific ATP-binding cassette (ABC) transporters.[1][2][3] It primarily targets P-glycoprotein (P-gp, MDR1, or ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1).[1][2][4][5][6] Additionally, it has been shown to modulate the activity of Breast Cancer Resistance Protein (BCRP or ABCG2).[7] By inhibiting these efflux pumps, which are often overexpressed in cancer cells and contribute to multidrug resistance (MDR), this compound increases the intracellular accumulation and retention of co-administered chemotherapeutic agents, thereby enhancing their cytotoxic effects.[1][4][7] It is important to note that this compound itself does not possess anticancer activity.[8]
Q2: Why am I observing different levels of chemosensitization with this compound in various cell lines?
The variability in this compound's efficacy across different cell lines is expected and can be attributed to several factors:
-
Expression Levels of Target Transporters: The level of sensitization directly correlates with the expression levels of its target transporters (P-gp, MRP1, and BCRP) in a given cell line.[9] Cell lines with high expression of these pumps are likely to show a more significant response to this compound.
-
Transporter Subtype and Mutations: Different isoforms and mutations of the ABC transporters can affect the binding and inhibitory activity of this compound. For instance, it has been shown to have little effect on the mutant BCRP(R482T) transporter.[7]
-
Presence of Other Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms beyond the expression of P-gp, MRP1, or BCRP.[9] If other resistance pathways are dominant in a particular cell line, the effect of this compound will be less pronounced.
-
The specific chemotherapeutic agent being used: The efficacy of this compound also depends on whether the co-administered cytotoxic drug is a substrate for the efflux pumps being inhibited.
Q3: Has this compound been used in clinical trials?
Yes, this compound has been evaluated in Phase I and Phase II clinical trials as a chemosensitizing agent in combination with various chemotherapeutics for cancers such as breast cancer, soft tissue sarcoma, ovarian cancer, small cell lung cancer, and prostate cancer.[10][11][12][13][14] While some studies showed that it could resensitize a subgroup of refractory patients to chemotherapy, it has not been approved for clinical use.[3][11]
Troubleshooting Guide
Issue 1: No significant increase in cytotoxicity of my chemotherapeutic agent in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Low or absent expression of P-gp, MRP1, or BCRP in the cell line. | 1. Verify Transporter Expression: Perform Western blot or qPCR to quantify the protein or mRNA expression levels of ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in your cell line. 2. Select Appropriate Cell Line: Use a cell line known to overexpress the target transporters for your positive control experiments. |
| The chemotherapeutic agent is not a substrate for the targeted efflux pumps. | 1. Literature Review: Confirm from published studies that your chemotherapeutic agent is a known substrate for P-gp, MRP1, or BCRP. 2. Use a Known Substrate: As a control, use a well-characterized substrate like doxorubicin, paclitaxel, or mitoxantrone to validate the activity of this compound in your system.[11][14] |
| Suboptimal concentration of this compound. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Concentrations used in vitro are typically in the micromolar range. |
| Cell line expresses a resistant mutant of the transporter. | 1. Cell Line Characterization: If possible, sequence the transporter genes in your cell line to check for known resistance-conferring mutations, such as the BCRP(R482T) mutation.[7] |
Issue 2: High background toxicity observed with this compound alone.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | 1. Determine IC50: Perform a cell viability assay (e.g., MTT, XTT) with a range of this compound concentrations to determine its IC50 value for your cell line. 2. Use Non-Toxic Concentrations: For chemosensitization assays, use this compound at concentrations well below its IC50 to minimize its intrinsic toxicity. |
| Cell line is particularly sensitive to off-target effects. | 1. Reduce Incubation Time: Decrease the duration of exposure to this compound. 2. Test in a Different Cell Line: Compare the toxicity in your cell line with a less sensitive, standard cell line. |
Data Presentation
Table 1: Effect of this compound (VX-710) on Drug Uptake, Retention, and Cytotoxicity in Resistant Cell Lines [7]
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Effect of VX-710 on Uptake | Effect of VX-710 on Retention | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Mitoxantrone | 55% increase | 100% increase | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | 100% increase | 60% increase | 6.9 |
| HL60/Adr | MRP1 | Mitoxantrone | 43% increase | 90% increase | 2.4 |
| HL60/Adr | MRP1 | Daunorubicin | 130% increase | 60% increase | 3.3 |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 60% increase | 40% increase | 2.4 |
| 8226/MR20 | BCRP (R482) | Daunorubicin | 10% increase | 10% increase | 3.6 |
| MCF7 AdVP3000 | BCRP (R482T) | Mitoxantrone | Little to no effect | Little to no effect | Little to no effect |
| MCF7 AdVP3000 | BCRP (R482T) | Daunorubicin | Little to no effect | Little to no effect | Little to no effect |
Experimental Protocols
1. Western Blot for Efflux Pump Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Rhodamine 123 Efflux Assay (for P-gp function)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., Verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to the wells and incubate for 30-60 minutes.
-
Efflux Period: Wash the cells with fresh media and incubate for another 1-2 hours to allow for drug efflux. The media can contain the inhibitor to prevent efflux during this period.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Chemosensitization Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Facebook [cancer.gov]
- 2. biricodar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. biricodar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. adooq.com [adooq.com]
- 6. adooq.com [adooq.com]
- 7. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of the novel MDR1 and MRP1 inhibitor biricodar administered alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Biricodar. Vertex Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Biricodar Dicitrate and Tariquidar for P-glycoprotein Inhibition
For researchers, scientists, and drug development professionals, the effective inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, is a critical goal. This guide provides a detailed comparison of two prominent third-generation P-gp inhibitors: Biricodar Dicitrate (VX-710) and Tariquidar (XR9576), supported by experimental data to inform inhibitor selection and experimental design.
Executive Summary
This compound and Tariquidar are both potent inhibitors of P-glycoprotein, but they exhibit distinct profiles in terms of their specificity, mechanism of action, and interaction with the transporter's ATPase activity. Tariquidar is a highly potent and specific, non-competitive inhibitor of P-gp.[1] In contrast, this compound is a broader spectrum inhibitor, targeting not only P-gp but also the Multidrug Resistance-Associated Protein 1 (MRP-1).[2][3] A key differentiator lies in their effects on P-gp's ATPase activity; while both can stimulate it, Tariquidar does so while locking the transporter in a conformation that prevents drug efflux.[4][5]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and Tariquidar from various in vitro studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary significantly between studies.[6][7]
| Parameter | This compound (VX-710) | Tariquidar (XR9576) | Reference(s) |
| P-gp Inhibition (IC50/EC50) | EC50: 0.55 - 0.75 µM (inhibition of photoaffinity labeling) | IC50: ~43 nM (ATPase inhibition) EC50: 487 nM (drug accumulation) Kd: 5.1 nM | [8][9] |
| Mechanism of Action | P-gp and MRP-1 modulator | Non-competitive P-gp inhibitor | [1][2][3] |
| Effect on P-gp ATPase Activity | Stimulates 2- to 3-fold (Ka = 0.1 µM) | Stimulates ATPase activity while inhibiting transport | [4][5][8] |
| Target Specificity | P-gp, MRP-1, and BCRP(R482) | Primarily P-gp; also inhibits BCRP at higher concentrations | [2][10] |
Mechanism of Action
Tariquidar acts as a potent, non-competitive inhibitor of P-gp.[1] It binds with high affinity to the transporter, locking it in a conformation that, while still allowing for ATP hydrolysis, prevents the conformational changes necessary for substrate efflux.[4][5] This unique mechanism leads to the seemingly paradoxical observation of stimulated ATPase activity coupled with potent inhibition of drug transport.
This compound functions as a modulator of P-gp and MRP-1.[2][3] It directly interacts with P-gp, as evidenced by its ability to inhibit photoaffinity labeling.[8] Similar to Tariquidar, Biricodar has been shown to stimulate the ATPase activity of P-gp, suggesting an interaction that does not simply block the ATP binding site but rather modulates the transporter's catalytic cycle.[8]
Experimental Protocols
Detailed methodologies for assessing P-gp inhibition are crucial for reproducible and comparable results. Below are outlines for two common in vitro assays.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Methodology:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., MCF7/ADR, KB-8-5-11) in 96-well plates and culture until confluent.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (this compound or Tariquidar) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add a final concentration of rhodamine 123 (e.g., 5 µM) to each well and incubate for an additional period (e.g., 60-90 minutes) to allow for substrate accumulation and efflux.
-
Washing: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the efflux and remove extracellular dye.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent calcein-AM, which is converted to the fluorescent calcein intracellularly. Calcein itself is a P-gp substrate.
Methodology:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells.
-
Compound and Substrate Incubation: Incubate the cells with the test inhibitor at various concentrations, followed by the addition of calcein-AM (e.g., 0.25 µM).
-
Fluorescence Monitoring: Monitor the increase in intracellular fluorescence over time at 37°C using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm). P-gp activity will result in lower fluorescence accumulation.
-
Data Analysis: Calculate the rate of fluorescence increase in the presence of the inhibitor compared to the control (no inhibitor) to determine the extent of P-gp inhibition and the corresponding IC50 value.
Conclusion
Both this compound and Tariquidar are powerful tools for researchers studying P-gp-mediated multidrug resistance. The choice between them will depend on the specific experimental needs. For studies requiring highly specific P-gp inhibition, Tariquidar's focused activity and well-characterized non-competitive mechanism make it an excellent choice. For broader studies investigating multidrug resistance involving both P-gp and MRP-1, this compound offers a valuable alternative. The provided experimental protocols offer a starting point for the in vitro characterization and comparison of these and other P-gp inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adooq.com [adooq.com]
- 3. Biricodar(Vx-710) Datasheet DC Chemicals [dcchemicals.com]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Biricodar Dicitrate's Efficacy in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly limiting the efficacy of numerous anticancer agents. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-therapeutic levels.
Biricodar Dicitrate (VX-710) has emerged as a potent, third-generation MDR modulator. This guide provides an objective comparison of Biricodar's performance against other MDR reversal agents, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.
Comparative Efficacy of MDR Reversal Agents
Biricodar has been evaluated for its ability to sensitize MDR cancer cells to various chemotherapeutic drugs. Its efficacy is often compared to first- and second-generation MDR inhibitors, such as verapamil and valspodar (PSC-833), as well as other third-generation inhibitors like tariquidar (XR9576).
In Vitro Efficacy Data
The following tables summarize the quantitative data on the efficacy of Biricodar and its alternatives in reversing MDR in various cancer cell lines. The data is primarily extracted from in vitro studies measuring the fold-reversal of resistance or the concentration of the modulator required to achieve 50% of its maximal effect (IC50).
| MDR Modulator | Cell Line | Chemotherapeutic Agent | Fold-Reversal of Resistance | Reference |
| Biricodar (VX-710) | 8226/Dox6 (P-gp overexpressing) | Mitoxantrone | 3.1 | [1] |
| 8226/Dox6 (P-gp overexpressing) | Daunorubicin | 6.9 | [1] | |
| HL60/Adr (MRP1 overexpressing) | Mitoxantrone | 2.4 | [1] | |
| HL60/Adr (MRP1 overexpressing) | Daunorubicin | 3.3 | [1] | |
| 8226/MR20 (BCRP overexpressing) | Mitoxantrone | 2.4 | [1] | |
| Verapamil | KB-C2 (P-gp overexpressing) | Colchicine | Complete reversal (concentration-dependent) | [2] |
| KB-C2 (P-gp overexpressing) | Doxorubicin | Complete reversal (concentration-dependent) | [2] | |
| Valspodar (PSC-833) | Human Osteosarcoma Cells | Doxorubicin | Complete reversal of resistant phenotype | [3] |
| Tariquidar (XR9576) | ABCB1-expressing cells | Doxorubicin | 30-fold decrease in resistance (at 100 nM) | [1] |
| ABCG2-expressing cells | Mitoxantrone | 2-fold decrease in resistance (at 100 nM) | [1] |
Table 1: Comparative Fold-Reversal of Drug Resistance. This table illustrates the ability of different MDR modulators to re-sensitize resistant cancer cells to chemotherapeutic agents. Higher fold-reversal indicates greater efficacy.
| MDR Modulator | Assay | IC50 Value | Reference |
| Biricodar (VX-710) | Inhibition of [3H]azidopine photolabeling of P-gp | 0.75 µM | [1] |
| Inhibition of [125I]iodoaryl azido-prazosin photolabeling of P-gp | 0.55 µM | [1] | |
| Tariquidar (XR9576) | Inhibition of P-gp mediated daunorubicin accumulation | IC50 calculated relative to 100 µM verapamil | [4] |
Table 2: Inhibitory Concentrations (IC50) of MDR Modulators. This table shows the concentration of the modulator required to inhibit the function of P-glycoprotein by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of MDR reversal agents.
Drug Uptake and Retention Assays
These assays are fundamental to understanding how MDR modulators affect the intracellular concentration of chemotherapeutic drugs.
Protocol for Doxorubicin Accumulation and Retention Assay:
-
Cell Preparation: Seed MDR-overexpressing and parental (sensitive) cells in appropriate culture vessels and grow to 70-80% confluency.
-
Drug Incubation: Expose the cells to a defined concentration of doxorubicin (e.g., 5 µM) in the presence or absence of the MDR modulator (e.g., Biricodar) for a specified time (e.g., 2 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
For Accumulation Assay: Lyse the cells and measure the intracellular doxorubicin concentration using fluorescence spectrophotometry (excitation ~470 nm, emission ~560 nm) or flow cytometry.[5]
-
For Retention Assay: After the initial drug incubation and washing, incubate the cells in drug-free medium for various time points (e.g., 30, 60, 120 minutes). At each time point, lyse the cells and measure the remaining intracellular doxorubicin concentration as described above.
-
Data Analysis: Compare the intracellular doxorubicin levels in cells treated with the MDR modulator to those in untreated cells. An increase in doxorubicin accumulation and retention in the presence of the modulator indicates its efficacy in inhibiting drug efflux.
Cytotoxicity Assays
Cytotoxicity assays determine the ability of an MDR modulator to restore the killing effect of a chemotherapeutic agent on resistant cells.
Protocol for Calcein-AM Cytotoxicity Assay:
-
Cell Preparation: Seed MDR-overexpressing cells in a 96-well plate at a predetermined optimal density.
-
Drug and Modulator Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the MDR modulator (e.g., Biricodar). Include control wells with no treatment and wells with only the modulator.
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effects of the drug to manifest (e.g., 48-72 hours).
-
Calcein-AM Staining: Remove the culture medium and wash the cells with PBS. Add a working solution of Calcein-AM (e.g., 2 µM) to each well and incubate for 30-60 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the fluorescent calcein.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. A decrease in the IC50 value of the chemotherapeutic agent in the presence of the MDR modulator indicates a reversal of resistance.
Signaling Pathways and Mechanisms of Action
Biricodar and other MDR modulators primarily target the ABC transporters P-gp, MRP1, and BCRP. The overexpression of these transporters is regulated by complex signaling pathways. Understanding these pathways is key to developing more effective MDR reversal strategies.
P-glycoprotein (P-gp/ABCB1) Signaling
P-gp expression is influenced by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are often constitutively active in cancer cells.
Caption: P-gp expression and drug efflux pathway.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Signaling
MRP1 expression is also regulated by pathways that respond to cellular stress and xenobiotic exposure.
Caption: MRP1-mediated drug resistance pathway.
Breast Cancer Resistance Protein (BCRP/ABCG2) Signaling
BCRP expression can be induced by hypoxia and is also regulated by the PI3K/Akt pathway.
Caption: BCRP-mediated drug resistance pathway.
Conclusion
This compound demonstrates significant efficacy in reversing multidrug resistance mediated by P-gp, MRP1, and BCRP in preclinical models. Its potency, as indicated by fold-reversal and IC50 values, positions it as a promising agent for chemosensitization. However, like other MDR modulators, translating this in vitro efficacy into clinical benefit has been challenging. Clinical trials have shown modest activity and have been hampered by toxicities and complex pharmacokinetic interactions.[6][7]
This guide provides a comparative overview to aid researchers in the continued investigation of Biricodar and the development of novel strategies to overcome MDR. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies in this critical area of cancer research. Future efforts should focus on identifying predictive biomarkers for patient selection and developing combination therapies that maximize efficacy while minimizing toxicity.
References
- 1. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug-resistance using Valspodar (PSC 833) and doxorubicin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to multidrug resistance reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biricodar Dicitrate and Verapamil as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biricodar Dicitrate, a second-generation P-glycoprotein (P-gp) inhibitor, and verapamil, a first-generation inhibitor. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development programs.
Overview and Mechanism of Action
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively removing a broad spectrum of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Both this compound and verapamil are modulators of P-gp, but they belong to different generations of inhibitors with distinct characteristics.
Verapamil , a phenylalkylamine, was one of the first compounds identified to have P-gp inhibitory activity.[1] It is a calcium channel blocker used in the treatment of cardiovascular conditions.[1] Its mechanism as a P-gp inhibitor involves direct interaction with the transporter, although it is also a substrate of P-gp.[2] Verapamil has been shown to stimulate the ATPase activity of P-gp, which is linked to the transport cycle.[2][3] However, its clinical utility as an MDR modulator is limited by its dose-limiting toxicities, particularly cardiotoxicity, at concentrations required for effective P-gp inhibition.[4]
This compound (VX-710) is a synthetic pipecolinate derivative developed as a more potent and specific P-gp inhibitor.[5] It is considered a second-generation inhibitor and demonstrates a broader spectrum of activity by also inhibiting Multidrug Resistance-Associated Protein 1 (MRP1) and potentially Breast Cancer Resistance Protein (BCRP).[5][6] Biricodar effectively inhibits the photoaffinity labeling of P-glycoprotein, indicating a direct interaction with the transporter.[4] Unlike verapamil, Biricodar was specifically designed as an MDR modulator, aiming for improved efficacy and a better safety profile.[5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and verapamil, focusing on their potency as P-gp inhibitors. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the publicly available literature.
| Parameter | This compound (VX-710) | Verapamil | Reference Cell Line/System | Assay | Notes |
| P-gp Inhibition (EC50) | 0.75 µM ([3H]azidopine) | Not directly compared | P-gp overexpressing cells | Photoaffinity Labeling Inhibition | EC50 for inhibition of photoaffinity labeling of P-gp.[4] |
| 0.55 µM ([125I]iodoaryl azido-prazosin) | |||||
| P-gp ATPase Activity Modulation | Not specified | Stimulates ATPase activity (half-maximal activation ~25 µM) | Isolated histidine-tagged Cys-less P-gp | ATPase Activity Assay | Verapamil is a potent activator of P-gp ATPase activity.[3] |
| Reversal of Drug Resistance | Increases cytotoxicity of mitoxantrone and daunorubicin by 3.1- and 6.9-fold, respectively | Potentiates doxorubicin cytotoxicity by 41.3-fold | 8226/Dox6 (P-gp overexpressing) | Cytotoxicity Assay | Data from different studies and cell lines, not a direct comparison.[4][7] |
Specificity and Toxicity Profile
| Feature | This compound | Verapamil |
| Target Specificity | Inhibits P-gp, MRP1, and BCRP(R482).[5][6] | Primarily known as a P-gp inhibitor, but also a potent calcium channel blocker and inhibits CYP3A4.[1][8] |
| Toxicity Profile | Developed to have a better toxicity profile than first-generation inhibitors. | Dose-limiting cardiotoxicity (hypotension, arrhythmias) at concentrations needed for P-gp inhibition.[4] |
| Clinical Development | Underwent clinical trials as a chemosensitizing agent.[9] | Use as an MDR modulator is limited by its toxicity.[4] |
Experimental Protocols
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., K562/ADR) and parental cell line (e.g., K562)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound and Verapamil (stock solutions in DMSO)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.
-
Inhibitor Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound, verapamil, or vehicle control (DMSO) to the desired final concentrations. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 0.5-1 µg/mL to each tube. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Centrifuge the cells, remove the supernatant containing rhodamine 123, and resuspend the cell pellet in fresh, pre-warmed culture medium. Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer with appropriate excitation (e.g., 488 nm) and emission (e.g., 530 nm) filters.
-
Data Interpretation: Compare the mean fluorescence intensity of cells treated with inhibitors to the vehicle control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Bidirectional Transport Assay
This assay is used to determine if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of cells expressing P-gp (e.g., MDCK-MDR1 or Caco-2 cells).
Materials:
-
P-gp expressing cells (e.g., MDCK-MDR1) seeded on permeable filter supports (e.g., Transwell® inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled or fluorescently tagged P-gp substrate (e.g., [3H]-digoxin)
-
This compound and Verapamil
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture P-gp expressing cells on permeable filter supports until a confluent and polarized monolayer is formed.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing the P-gp substrate and the test inhibitor (Biricodar or verapamil) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing the P-gp substrate and the test inhibitor to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Determine the concentration of the P-gp substrate in the collected samples using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 is indicative of active transport by an efflux pump like P-gp.
-
A reduction in the efflux ratio in the presence of an inhibitor confirms its P-gp inhibitory activity.
-
Signaling Pathways and Mechanisms of Inhibition
The overexpression of P-gp in cancer cells is regulated by various signaling pathways. While the direct signaling cascades modulated by Biricodar and verapamil are still under investigation, their primary mechanism involves direct interaction with the P-gp transporter.
Caption: P-glycoprotein mediated multidrug resistance pathway.
P-gp inhibitors like Biricodar and verapamil interfere with this process. Verapamil acts as a competitive substrate and also modulates the ATPase activity of P-gp. Biricodar, a more potent inhibitor, directly binds to P-gp to block drug efflux.
Caption: General workflow of P-gp inhibition.
Conclusion
This compound represents a significant advancement over first-generation P-gp inhibitors like verapamil. Its higher potency, broader spectrum of activity against multiple ABC transporters, and improved safety profile make it a more promising candidate for overcoming multidrug resistance in a clinical setting. While verapamil was instrumental in the initial understanding of P-gp modulation, its clinical application for this purpose is hampered by its off-target effects and associated toxicities. For researchers and drug development professionals, focusing on second and third-generation P-gp inhibitors like Biricodar is a more viable strategy for developing effective chemosensitizing therapies. This guide provides a foundational comparison, and further head-to-head preclinical and clinical studies are essential for a definitive evaluation of their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BIRICODAR (VX-710; Incel): an effective chemosensitizer in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biricodar Dicitrate and Zosuquidar: P-Glycoprotein Inhibitors in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multidrug resistance (MDR) in oncology, the development of agents that can thwart the efflux pump mechanisms of cancer cells remains a critical area of research. Among the most studied targets is P-glycoprotein (P-gp), a transmembrane protein that actively extrudes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. This guide provides a detailed comparative analysis of two notable P-gp inhibitors: Biricodar Dicitrate and Zosuquidar.
Executive Summary
This compound and Zosuquidar are both potent inhibitors of P-glycoprotein. However, they exhibit distinct profiles in terms of their spectrum of activity, clinical development, and pharmacokinetic interactions. Zosuquidar is a highly specific P-gp inhibitor, whereas this compound demonstrates a broader spectrum, inhibiting not only P-gp but also Multidrug Resistance-Associated Protein 1 (MRP-1) and Breast Cancer Resistance Protein (BCRP). This fundamental difference in their mechanism of action has significant implications for their potential clinical applications and development pathways. While both have been investigated in clinical trials, their journey towards regulatory approval has been challenging, underscoring the complexities of overcoming MDR in cancer therapy.
Mechanism of Action
Zosuquidar , a third-generation P-gp inhibitor, is a potent and highly selective agent. It competitively binds to P-glycoprotein, thereby blocking the efflux of chemotherapeutic drugs and restoring their intracellular concentration and cytotoxic activity. Notably, Zosuquidar does not significantly inhibit other key ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant concentrations.
This compound , on the other hand, is a broader-spectrum MDR modulator. It inhibits not only P-glycoprotein but also MRP-1 and BCRP (wild-type, R482). This wider range of activity suggests that Biricodar could potentially overcome resistance mediated by multiple efflux pumps, which can be a significant advantage in tumors where various resistance mechanisms are at play.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Zosuquidar, providing a basis for a direct comparison of their inhibitory potency and effects on cancer cells.
Table 1: Comparative Inhibitory Activity
| Parameter | This compound | Zosuquidar | Reference(s) |
| Target(s) | P-gp, MRP-1, BCRP (wild-type) | P-gp | |
| P-gp Inhibition (EC50) | 0.55 - 0.75 µM (photoaffinity labeling) | Not directly comparable | |
| P-gp Inhibition (Ki) | Not available | 59 nM, 60 nM | |
| P-gp Inhibition (IC50) | Not available in directly comparable format | 1.2 nM - 5.8 µM (highly cell line and substrate dependent) | |
| MRP-1 Inhibition | Active | Inactive | |
| BCRP Inhibition | Active (wild-type) | Inactive |
Table 2: In Vitro Efficacy in Resistant Cell Lines
| Cell Line (Overexpressed Transporter) | Chemotherapeutic Agent | Effect of this compound | Reference(s) |
| 8226/Dox6 (P-gp) | Mitoxantrone | 55% increase in uptake, 100% increase in retention, 3.1-fold increase in cytotoxicity | |
| 8226/Dox6 (P-gp) | Daunorubicin | 100% increase in uptake, 60% increase in retention, 6.9-fold increase in cytotoxicity | |
| HL60/Adr (MRP-1) | Mitoxantrone | 43% increase in uptake, 90% increase in retention, 2.4-fold increase in cytotoxicity | |
| HL60/Adr (MRP-1) | Daunorubicin | 130% increase in uptake, 60% increase in retention, 3.3-fold increase in cytotoxicity | |
| 8226/MR20 (BCRP) | Mitoxantrone | 60% increase in uptake, 40% increase in retention, 2.4-fold increase in cytotoxicity |
Clinical Trials and Adverse Effects
Both this compound and Zosuquidar have undergone clinical evaluation, with varying degrees of success and distinct adverse effect profiles.
Zosuquidar:
-
Clinical Development: Zosuquidar reached Phase III clinical trials for the treatment of acute myeloid leukemia (AML) in older patients. However, the trial did not meet its primary endpoint, as the addition of zosuquidar to standard chemotherapy did not significantly improve overall survival.
-
Adverse Effects: The dose-limiting toxicity of oral Zosuquidar in Phase I trials was neurotoxicity, including cerebellar dysfunction, hallucinations, and palinopsia. Intravenous administration was associated with less frequent and severe neurotoxicity. Reversible grade 1 or 2 neurologic toxicity was the most common side effect.
This compound:
-
Clinical Development: Biricodar has been evaluated in Phase I and II clinical trials for various solid tumors, including soft tissue sarcoma and in combination with paclitaxel. In a Phase II study in patients with anthracycline-resistant soft tissue sarcomas, the combination of Biricodar and doxorubicin showed some activity in non-gastrointestinal stromal tumor (GIST) sarcomas.
-
Adverse Effects: When administered alone, Biricodar was associated with minimal toxicity. In combination with paclitaxel, the primary dose-limiting toxicity was neutropenia, which was non-cumulative and similar to that observed with paclitaxel alone.
Table 3: Summary of Clinical Trial Outcomes and Adverse Effects
| Feature | This compound | Zosuquidar | Reference(s) |
| Highest Phase of Development | Phase II | Phase III | |
| Key Indications Studied | Solid tumors (e.g., soft tissue sarcoma) | Acute Myeloid Leukemia (AML), solid tumors | |
| Reported Efficacy | Some activity in anthracycline-resistant non-GIST sarcomas | Did not improve overall survival in a Phase III AML trial | |
| Dose-Limiting Toxicities | Neutropenia (in combination with paclitaxel) | Neurotoxicity (oral formulation) | |
| Common Adverse Effects | Minimal when given alone | Reversible grade 1/2 neurologic toxicity |
Pharmacokinetic Interactions
A critical aspect of P-gp inhibitors is their potential to alter the pharmacokinetics of co-administered chemotherapeutic agents.
Zosuquidar:
-
Doxorubicin: Zosuquidar showed a modest effect on doxorubicin pharmacokinetics, with a slight decrease in clearance and an increase in the area under the curve (AUC) at higher doses.
-
Vincristine: Moderate effects on the pharmacokinetics of vincristine were observed.
-
Docetaxel: The pharmacokinetic interaction between docetaxel and zosuquidar was minimal.
-
Etoposide: Co-administration of zosuquidar increased the oral bioavailability of etoposide in rats.
This compound:
-
Doxorubicin: Biricodar had no apparent effect on doxorubicin pharmacokinetics.
-
Paclitaxel: Biricodar was found to reduce the clearance of paclitaxel.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are summaries of standard protocols for assays relevant to the evaluation of P-gp inhibitors.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR) and a parental control cell line are cultured to 70-80% confluency.
-
Cell Plating: Cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., Biricodar or Zosuquidar) or a positive control (e.g., verapamil) in a buffer solution for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to each well to a final concentration of approximately 1-5 µM, and the plate is incubated for another 30-60 minutes at 37°C.
-
Efflux Period: The Rhodamine 123-containing medium is removed, and the cells are washed with a cold buffer. Fresh buffer (with or without the inhibitor) is added, and the cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for efflux.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of the chemotherapeutic agent alone or in combination with the P-gp inhibitor. Control wells with untreated cells are also included. The plate is then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Drug Uptake and Retention Assays
These assays quantify the intracellular accumulation and retention of a chemotherapeutic agent in the presence and absence of a P-gp inhibitor.
-
Cell Plating: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the P-gp inhibitor (Biricodar or Zosuquidar) for a specified time.
-
Drug Incubation (Uptake): A fluorescently labeled or radiolabeled chemotherapeutic agent is added to the cells, and they are incubated for a defined period.
-
Washing: The cells are washed with a cold buffer to remove extracellular drug.
-
Cell Lysis and Quantification (Uptake): The cells are lysed, and the intracellular drug concentration is determined using a fluorescence reader, scintillation counter, or HPLC.
-
Retention: For retention studies, after the drug incubation and washing steps, the cells are incubated in a drug-free medium (with or without the inhibitor) for various time points. The amount of drug remaining in the cells at each time point is then quantified.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of P-glycoprotein inhibition to enhance chemotherapy efficacy.
Biricodar Dicitrate: A Broad-Spectrum Inhibitor of P-gp and MRP-1 in Multidrug Resistance
A Comparative Guide for Researchers in Drug Development
In the field of oncology, the efficacy of chemotherapeutic agents is frequently undermined by the phenomenon of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP-1/ABCC1), which function as drug efflux pumps. Biricodar Dicitrate (also known as VX-710) is a potent, third-generation MDR modulator developed to counteract this resistance by inhibiting these transporters. This guide provides an objective comparison of Biricodar's specificity for P-gp and MRP-1, supported by experimental data, to aid researchers in its application.
Comparative Analysis of Inhibitor Specificity
This compound distinguishes itself by its broad-spectrum activity, effectively modulating not only P-gp and MRP-1 but also the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] This contrasts with other well-known inhibitors that exhibit a more targeted profile. For instance, Tariquidar is highly potent against P-gp and shows activity against BCRP at higher concentrations, but it does not inhibit MRP-1.[3] Elacridar serves as another key comparator, demonstrating potent dual inhibition of P-gp and BCRP.
The broad-spectrum nature of Biricodar may offer a strategic advantage in clinical settings where MDR is often multifactorial and involves the co-expression of several ABC transporters.[1]
Data Presentation: Reversal of Chemosensitivity
| Transporter | Cell Line | Chemotherapeutic Agent | Metric | Effect of Biricodar (VX-710) |
| P-gp | 8226/Dox6 | Mitoxantrone | Increase in Cytotoxicity | 3.1-fold[1] |
| Daunorubicin | Increase in Cytotoxicity | 6.9-fold[1] | ||
| Mitoxantrone | Increase in Drug Retention | 100%[1] | ||
| Daunorubicin | Increase in Drug Retention | 60%[1] | ||
| MRP-1 | HL60/ADR | Mitoxantrone | Increase in Cytotoxicity | 2.4-fold[1] |
| Daunorubicin | Increase in Cytotoxicity | 3.3-fold[1] | ||
| Mitoxantrone | Increase in Drug Retention | 90%[1] | ||
| Daunorubicin | Increase in Drug Retention | 60%[1] | ||
| BCRP (wild-type) | 8226/MR20 | Mitoxantrone | Increase in Cytotoxicity | 2.4-fold[1] |
| Mitoxantrone | Increase in Drug Retention | 40%[1] |
Table 1: Efficacy of Biricodar in reversing multidrug resistance in cell lines overexpressing P-gp, MRP-1, and BCRP. Data is derived from studies assessing the fold-increase in cytotoxicity or the percentage increase in drug retention in the presence of Biricodar.
Visualizing the Mechanism and Experimental Design
To better understand the role of Biricodar and the methods used to test its efficacy, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Inhibition of P-gp/MRP-1 drug efflux by Biricodar.
Caption: Experimental workflow for assessing chemosensitivity reversal.
Caption: Comparison of transporter targets for Biricodar and Tariquidar.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the specificity and efficacy of MDR inhibitors like Biricodar.
Chemosensitivity (Cytotoxicity) Reversal Assay
This assay determines the ability of an inhibitor to restore the cytotoxic effect of a chemotherapy drug in a resistant cell line.
-
Cell Culture: Culture MDR cell lines (e.g., 8226/Dox6 for P-gp, HL60/ADR for MRP-1) and their drug-sensitive parental counterparts in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain resistant cell lines in media containing a low concentration of the selecting drug to ensure sustained transporter expression.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug and Inhibitor Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in culture medium.
-
Prepare a solution of this compound at a fixed, non-toxic concentration (e.g., 1-5 µM).
-
Treat cells with the chemotherapeutic agent alone or in combination with Biricodar. Include control groups with no drug and with Biricodar alone.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the drug concentration that inhibits cell growth by 50% (IC50) from the dose-response curves. The Fold Reversal (FR) value is calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Biricodar).
Calcein-AM Efflux Assay (for P-gp and MRP-1 Function)
This high-throughput fluorescence assay measures the efflux activity of P-gp and MRP-1, as both transporters can extrude the fluorescent dye calcein.
-
Cell Preparation: Harvest MDR and parental cells and wash with a serum-free buffer (e.g., Hanks' Balanced Salt Solution). Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation:
-
Aliquot cell suspensions into flow cytometry tubes or wells of a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1 to 10 µM) or a known inhibitor as a positive control (e.g., Verapamil for P-gp).
-
Incubate for 15-30 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Add Calcein-AM (acetoxymethyl ester) to each sample to a final concentration of 0.25-1 µM. Calcein-AM is non-fluorescent and cell-permeant.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light. Inside the cell, esterases cleave the AM group, trapping the highly fluorescent calcein.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold buffer to stop the reaction.
-
Analyze the intracellular fluorescence using a flow cytometer (FITC channel, Ex/Em ~494/517 nm) or a fluorescence plate reader.
-
-
Data Analysis: Increased fluorescence in the presence of Biricodar indicates inhibition of the efflux pump, as more calcein is retained within the cells. The IC50 value can be determined by plotting the fluorescence intensity against the inhibitor concentration.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by the binding and transport of substrates. Inhibitors can modulate this activity.
-
Membrane Vesicle Preparation: Use commercially available membrane vesicles prepared from insect or mammalian cells overexpressing human P-gp.
-
Assay Reaction:
-
In a 96-well plate, add P-gp membrane vesicles to an assay buffer containing magnesium chloride, EGTA, and an ATP-regenerating system.
-
Add this compound at various concentrations. Include a positive control substrate (e.g., Verapamil) and a negative control (no drug).
-
Initiate the reaction by adding Mg-ATP.
-
Incubate at 37°C for 20-40 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding an acidic solution (e.g., containing sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as a malachite green-based reagent.
-
Read the absorbance at ~620-650 nm.
-
-
Data Analysis: P-gp specific ATPase activity is determined by subtracting the activity measured in the presence of a potent P-gp inhibitor like sodium orthovanadate. The effect of Biricodar is assessed by plotting the stimulation or inhibition of ATPase activity as a function of its concentration. Biricodar has been shown to stimulate P-gp ATPase activity, with an apparent activation constant (Ka) of 0.1 µM in some studies.
Conclusion
This compound is a valuable research tool and potential clinical agent characterized by its broad-spectrum inhibition of key MDR transporters P-gp, MRP-1, and BCRP. This profile suggests it may be particularly effective in overcoming complex, multifactorial drug resistance in cancer cells. While direct comparative IC50 values require further investigation, data from chemosensitivity and drug retention assays consistently demonstrate its ability to potently reverse resistance mediated by all three transporters. The provided experimental protocols offer a foundation for researchers to further investigate the specificity and efficacy of Biricodar and other MDR modulators in their own drug development pipelines.
References
- 1. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of the novel MDR1 and MRP1 inhibitor biricodar administered alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Biricodar Dicitrate's Efficacy in Reversing Multidrug Resistance Across Diverse Cancer Types
A Comparative Guide for Researchers and Drug Development Professionals
Biricodar dicitrate (VX-710) is a potent, third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1), two key ATP-binding cassette (ABC) transporters responsible for the efflux of a broad range of chemotherapeutic agents from cancer cells. By blocking these pumps, this compound restores the intracellular concentration and efficacy of cytotoxic drugs, offering a promising strategy to overcome multidrug resistance (MDR) in various malignancies. This guide provides a comparative analysis of this compound's effects across different cancer types, supported by preclinical and clinical data.
Quantitative Analysis of this compound's Chemosensitizing Effects
The efficacy of this compound in reversing MDR has been evaluated in various cancer cell lines and clinical trials. The following tables summarize key quantitative data, demonstrating its potential across different tumor types.
Table 1: Preclinical Efficacy of Biricodar (VX-710) in Reversing Multidrug Resistance in Cancer Cell Lines
| Cancer Type | Cell Line | Efflux Pump Overexpressed | Chemotherapeutic Agent | Biricodar (VX-710) Concentration | Increase in Drug Uptake/Retention | Fold Increase in Cytotoxicity | Reference |
| Myeloma | 8226/Dox6 | P-gp | Mitoxantrone | 1 µM | 55% (uptake), 100% (retention) | 3.1 | [1] |
| Myeloma | 8226/Dox6 | P-gp | Daunorubicin | 1 µM | 100% (uptake), 60% (retention) | 6.9 | [1] |
| Leukemia | HL60/Adr | MRP-1 | Mitoxantrone | 1 µM | 43% (uptake), 90% (retention) | 2.4 | [1] |
| Leukemia | HL60/Adr | MRP-1 | Daunorubicin | 1 µM | 130% (uptake), 60% (retention) | 3.3 | [1] |
| Myeloma | 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 1 µM | 60% (uptake), 40% (retention) | 2.4 | [1] |
| Breast Cancer | MCF7 AdVP3000 | BCRP (mutant) | Mitoxantrone | 1 µM | Little to no effect | - | [1] |
| Breast Cancer | MCF7 AdVP3000 | BCRP (mutant) | Daunorubicin | 1 µM | Little to no effect | - | [1] |
| Breast Cancer | MCF7 AdVP3000 | BCRP (mutant) | Doxorubicin | 1 µM | Little to no effect | - | [1] |
| Breast Cancer | MCF7 AdVP3000 | BCRP (mutant) | Topotecan | 1 µM | Little to no effect | - | [1] |
| Breast Cancer | MCF7 AdVP3000 | BCRP (mutant) | SN38 | 1 µM | Little to no effect | - | [1] |
Table 2: Clinical Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Chemotherapy | Patient Population | Objective Response Rate (ORR) | Disease Stabilization | Reference |
| Advanced Breast Cancer | Paclitaxel | Paclitaxel-refractory | 11.4% (4 of 35) | Not Reported | |
| Hormone-Refractory Prostate Cancer | Mitoxantrone + Prednisone | No prior chemotherapy | 30% (PSA reduction ≥50%) | 15 of 40 patients | |
| Advanced Ovarian Cancer | Paclitaxel | Paclitaxel-refractory | 3 partial responses in 45 evaluable patients | 12 patients | |
| Anthracycline-Resistant Soft Tissue Sarcoma | Doxorubicin | Anthracycline-resistant/refractory | 2 partial responses in 15 non-GIST patients | 7 patients in non-GIST group |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Intracellular Drug Accumulation Assay (Fluorescence-based)
This assay measures the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., doxorubicin, daunorubicin) or fluorescent dyes that are substrates of efflux pumps (e.g., Rhodamine 123).
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with or without this compound for a specified period (e.g., 30-60 minutes) to allow for the inhibition of efflux pumps.
-
Fluorescent Substrate Addition: Add the fluorescent drug or dye to the cell suspension and incubate for a defined time.
-
Washing: Stop the incubation by adding ice-cold buffer and wash the cells to remove the extracellular fluorescent substrate.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the intracellular drug accumulation.[3][4]
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to that of untreated cells to determine the increase in drug accumulation.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct inhibition of P-gp and MRP1. This blockade prevents the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity. The downstream consequences of efflux pump inhibition can also impact cellular signaling pathways involved in cell survival and apoptosis.
Mechanism of this compound Action
Caption: this compound inhibits efflux pumps, increasing intracellular chemotherapy levels.
Downstream Signaling of Efflux Pump Inhibition
The inhibition of efflux pumps can indirectly influence signaling pathways that are regulated by their substrates or by the cellular stress induced by increased intracellular drug concentration. For instance, the accumulation of cytotoxic agents can lead to the activation of apoptotic pathways. Furthermore, some studies suggest a link between efflux pump activity and major signaling pathways like PI3K/Akt and MAPK/ERK.
Caption: Inhibition of efflux pumps leads to downstream effects on cell survival and apoptosis.
Conclusion
This compound has demonstrated significant potential as a broad-spectrum MDR modulator across a range of cancer types in both preclinical and clinical settings. By effectively inhibiting P-gp and MRP1, it enhances the efficacy of conventional chemotherapeutic agents. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals investigating strategies to overcome multidrug resistance in cancer. Further cross-validation studies in a wider array of cancer models are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
A Head-to-Head Comparison of Biricodar Dicitrate and Elacridar for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, overcoming multidrug resistance (MDR) remains a critical challenge. Efflux pumps, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), are key players in this phenomenon, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. Third-generation MDR modulators, including Biricodar Dicitrate and Elacridar, have been developed to inhibit these pumps and restore chemosensitivity. This guide provides a detailed head-to-head comparison of these two inhibitors, supported by experimental data and protocols.
At a Glance: Biricodar vs. Elacridar
| Feature | This compound | Elacridar |
| Primary Targets | P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein (MRP1)[1] | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)[2] |
| Generation | Third-generation MDR modulator | Third-generation MDR modulator[2][3] |
| Mechanism of Action | Non-competitive inhibitor of P-gp and MRP1.[1] | Non-competitive inhibitor of P-gp and BCRP.[4] |
| Clinical Status | Investigated in Phase I and II clinical trials.[5][6][7][8] | Investigated in preclinical and clinical studies.[3][9] |
Quantitative Performance Data
In Vitro Inhibitory Activity
The following table summarizes the in vitro potency of this compound and Elacridar against key MDR transporters. It is important to note that these values are derived from different studies and direct comparison should be made with caution.
| Inhibitor | Target | Cell Line | Assay Method | IC50 / EC50 | Reference |
| Biricodar (VX-710) | P-gp | 8226/Dox6 | Drug Retention/Cytotoxicity | - | [1] |
| MRP1 | HL60/Adr | Drug Retention/Cytotoxicity | - | [1] | |
| BCRP (R482) | 8226/MR20 | Drug Retention/Cytotoxicity | - | [1] | |
| Elacridar (GF120918) | P-gp | P-gp overexpressing MDCKII | - | ~193 nM | |
| P-gp | - | [3H]azidopine labeling | 0.16 µM | ||
| BCRP | - | - | - |
Note: Specific IC50 values for Biricodar from the cited sources were not explicitly stated in the search results, but its activity was demonstrated through increased drug retention and cytotoxicity.
Preclinical Pharmacokinetics
This table outlines key pharmacokinetic parameters of Biricodar and Elacridar observed in preclinical animal models. These parameters are crucial for understanding the in vivo behavior and potential clinical translation of these inhibitors.
| Parameter | This compound | Elacridar | Species | Administration | Key Findings | Reference |
| Steady-state Plasma Concentration (Css) | 2.68 to 4.89 µg/mL | - | Human | 24-hour IV infusion | Exceeded concentrations required for in vitro MDR reversal. | |
| Effect on Paclitaxel Clearance | Reduced | - | Human | IV | Increased paclitaxel exposure. | |
| Bioavailability | - | Oral: 22%, IP: 1% | Mouse | Oral, IP, IV | Poor oral absorption, likely dissolution-rate-limited.[10] | [10] |
| Terminal Half-life | - | IV/IP: ~4 h, Oral: ~20 h | Mouse | Oral, IP, IV | Longer half-life with oral administration.[10] | [10] |
| Brain-to-Plasma Ratio (Kp,brain) | - | IV: 0.82, IP: 0.43, Oral: 4.31 | Mouse | Oral, IP, IV | Increased brain penetration with oral dosing, suggesting saturation of efflux transporters at the BBB.[10] | [10] |
Chemosensitization Efficacy
Both Biricodar and Elacridar have demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines and preclinical models.
| Inhibitor | Chemotherapeutic Agent | Cancer Model | Key Findings | Reference |
| Biricodar | Paclitaxel | Paclitaxel-refractory advanced breast cancer (Phase II) | 11.4% objective response rate, suggesting resensitization to paclitaxel.[5][6][7] | [5][6][7] |
| Doxorubicin | Anthracycline-resistant soft tissue sarcoma | Objective responses and disease stabilization observed.[11] | [11] | |
| Elacridar | Paclitaxel, Doxorubicin | PAC-resistant ovarian cancer cell lines (2D culture) | Effectively inhibited P-gp and increased sensitivity to paclitaxel and doxorubicin.[3] | [3] |
| Docetaxel | Docetaxel-resistant non-small cell lung cancer cells | Overcame ABCB1-mediated docetaxel resistance.[4] | [4] | |
| Topotecan | Cancer patients (clinical trial) | Significantly increased the bioavailability of oral topotecan.[3] | [3] | |
| Paclitaxel | Nude mice | Co-administration led to a fivefold increase in paclitaxel concentration in the brain.[12] | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing P-gp inhibition.
P-glycoprotein Inhibition Assay: Calcein-AM Efflux Assay
This high-throughput assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate calcein.
Principle: The non-fluorescent calcein-AM readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent calcein. Calcein is a substrate for P-gp and is actively effluxed from cells overexpressing the transporter. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in increased fluorescence.
Protocol:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., K562/MDR) and the parental sensitive cell line in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with various concentrations of the test inhibitor (e.g., Biricodar or Elacridar) and a positive control inhibitor (e.g., verapamil) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add calcein-AM to a final concentration of 0.25 µM to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percent inhibition of P-gp function relative to the positive control.
P-glycoprotein Inhibition Assay: Rhodamine 123 Efflux Assay
This assay is another common method to assess P-gp activity based on the efflux of the fluorescent dye Rhodamine 123.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, the dye is effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells and parental cells at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C to allow for dye uptake.
-
Washing: Wash the cells twice with cold PBS to remove extracellular dye.
-
Inhibitor Treatment: Resuspend the cells in a medium containing various concentrations of the test inhibitor or a positive control.
-
Efflux Period: Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux.
-
Sample Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity for each condition and calculate the inhibition of Rhodamine 123 efflux.
Signaling Pathways and Experimental Workflows
P-glycoprotein (ABCB1) Signaling Pathway
The expression and function of P-gp are regulated by various signaling pathways. Inhibition of P-gp can indirectly impact these pathways by altering intracellular drug concentrations and cellular stress responses.
Caption: Inhibition of P-gp by Biricodar or Elacridar.
Breast Cancer Resistance Protein (BCRP/ABCG2) Signaling Pathway
Elacridar also targets BCRP, another important ABC transporter implicated in multidrug resistance. The regulation of BCRP is also linked to intracellular signaling cascades.
Caption: Elacridar-mediated inhibition of BCRP.
Experimental Workflow for Comparing MDR Inhibitors
The following diagram outlines a logical workflow for the preclinical comparison of MDR inhibitors like Biricodar and Elacridar.
Caption: Preclinical workflow for MDR inhibitor comparison.
Conclusion
Both this compound and Elacridar are potent, third-generation MDR modulators with the potential to reverse resistance to a variety of chemotherapeutic agents. Biricodar's activity against both P-gp and MRP1 makes it a broad-spectrum inhibitor, while Elacridar's dual inhibition of P-gp and BCRP offers another important avenue for overcoming resistance, particularly for substrates of both transporters.
The choice between these inhibitors for a specific therapeutic application will depend on the specific resistance mechanisms at play in the target cancer, the chemotherapeutic agent being used, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the relative merits of this compound and Elacridar in the fight against multidrug resistance.
References
- 1. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the multidrug resistance inhibitor Incel (biricodar; VX-710) in combination with paclitaxel for advanced breast cancer refractory to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Safety and efficacy of the multidrug resistance inhibitor Incel (biricodar; VX-710) in combination with paclitaxel for advanced breast cancer refractory to paclitaxel. | Semantic Scholar [semanticscholar.org]
- 8. Biricodar. Vertex Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Biricodar Dicitrate: A Comparative Guide to its Chemosensitizing Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemosensitizing agent Biricodar Dicitrate (VX-710). It is designed to offer an objective comparison of its performance with other multidrug resistance (MDR) inhibitors, supported by available experimental data. This document summarizes key findings from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying mechanisms of action.
Executive Summary
This compound is a potent, second-generation inhibitor of P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP-1), two key ATP-binding cassette (ABC) transporters responsible for chemotherapy efflux and the development of multidrug resistance in cancer cells.[1][2] By blocking these pumps, Biricodar increases the intracellular concentration and enhances the cytotoxicity of various chemotherapeutic agents.[3] This guide presents a compilation of clinical and preclinical data to validate its chemosensitizing potential and compares its activity with other notable P-gp inhibitors.
Mechanism of Action: Overcoming Multidrug Resistance
Multidrug resistance is a major obstacle in cancer therapy, often mediated by the overexpression of ABC transporters like P-gp and MRP-1 in cancer cells.[4][5] These transporters actively pump a wide range of structurally diverse anticancer drugs out of the cell, reducing their intracellular concentration and therapeutic efficacy.[6][7]
Biricodar directly binds to P-gp and MRP-1, inhibiting their drug efflux function.[2] This leads to an increased accumulation and retention of co-administered chemotherapeutic drugs within the cancer cells, thereby restoring their sensitivity to these agents.[3]
Preclinical Data: In Vitro Chemosensitization
In vitro studies have consistently demonstrated the ability of Biricodar to enhance the efficacy of various chemotherapeutic agents in drug-resistant cancer cell lines.
Table 1: In Vitro Chemosensitizing Effects of Biricodar (VX-710)
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Fold Increase in Cytotoxicity with VX-710 | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 | [3] |
| 8226/Dox6 | P-gp | Daunorubicin | 6.9 | [3] |
| HL60/Adr | MRP-1 | Mitoxantrone | 2.4 | [3] |
| HL60/Adr | MRP-1 | Daunorubicin | 3.3 | [3] |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.4 | [3] |
These studies highlight Biricodar's broad-spectrum activity against multiple ABC transporters.
Clinical Validation: Performance in Clinical Trials
Biricodar has been evaluated in several clinical trials in combination with standard chemotherapy regimens across various cancer types.
Advanced Soft Tissue Sarcoma
In a Phase I/II study, Biricodar was combined with doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma.[8]
Table 2: Efficacy of Biricodar and Doxorubicin in Anthracycline-Resistant Soft Tissue Sarcoma (Non-GIST)
| Outcome | Value (n=15) | Reference |
| Partial Response | 2 (13.3%) | [8] |
| Disease Stabilization | 7 (46.7%) | [8] |
| Median Progression-Free Interval | 3.4 months | [8] |
These results suggest that Biricodar can restore doxorubicin sensitivity in some patients with anthracycline-refractory sarcomas.[8] For comparison, historical data for doxorubicin monotherapy in advanced soft tissue sarcomas show objective response rates of 14-20% with a median progression-free survival of 4.6-6.8 months in a first-line setting.[9]
Advanced Breast Cancer
A Phase II study evaluated Biricodar in combination with paclitaxel in women with paclitaxel-refractory advanced breast cancer.[10][11]
Table 3: Efficacy of Biricodar and Paclitaxel in Paclitaxel-Refractory Breast Cancer
| Outcome | Value (n=35) | Reference |
| Objective Response Rate | 11.4% (4 patients) | [10][11] |
| Mean Response Duration | 5.5 months | [10][11] |
The objective response rate of 11.4% in a paclitaxel-refractory population suggests that Biricodar can re-sensitize a subset of these patients to paclitaxel.[10][11]
Hormone-Refractory Prostate Cancer
Biricodar was studied in combination with mitoxantrone and prednisone in patients with hormone-refractory prostate cancer (HRPC).[1]
Table 4: Efficacy of Biricodar with Mitoxantrone and Prednisone in HRPC
| Outcome | Value (n=40) | Reference |
| ≥50% PSA Reduction | 30% (12 patients) | [1] |
| Median Time to PSA Progression | 41 weeks | [1] |
| Median Survival | 48 weeks | [1] |
While the addition of Biricodar did not significantly increase the proportion of patients with a major PSA reduction compared to historical data for mitoxantrone and prednisone alone, the duration of the response suggested a potential benefit for some patients.[1][12][13][14][15]
Comparative Landscape: Biricodar and Other P-gp Inhibitors
Biricodar is a second-generation P-gp inhibitor, developed to have higher potency and specificity compared to first-generation agents like verapamil. Third-generation inhibitors, such as tariquidar, were subsequently developed with even greater specificity.[16]
Table 5: Comparison of P-gp Inhibitor Generations
| Generation | Examples | Key Characteristics |
| First | Verapamil, Cyclosporine A | - Pharmacologically active at doses required for P-gp inhibition- Low affinity and specificity- Significant side effects and drug interactions[17][18][19] |
| Second | Biricodar (VX-710) , Valspodar | - More potent and specific than first-generation- Lack intrinsic pharmacological activity- Can still have interactions with drug-metabolizing enzymes |
| Third | Tariquidar, Zosuquidar | - High potency and specificity for P-gp- Developed to have fewer off-target effects and drug interactions[20] |
Direct, head-to-head comparative studies with quantitative data (e.g., IC50 values under identical conditions) for Biricodar against inhibitors from other generations are limited in the public domain. However, the available data suggests that second and third-generation inhibitors offer a significant improvement in terms of potency and reduced toxicity over first-generation agents.[21]
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][23][24]
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed concentration of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.[23]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[24][25]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[24][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for the chemotherapeutic agent alone and in combination with Biricodar.[27]
P-gp Efflux Functional Assay (Rhodamine 123 Efflux)
This assay measures the function of the P-gp efflux pump using a fluorescent substrate, Rhodamine 123.
Protocol:
-
Cell Preparation: Use a cell line known to overexpress P-gp.
-
Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.[28][29]
-
Efflux: After the loading period, wash the cells and resuspend them in a dye-free medium. Incubate for a specific time to allow for the efflux of Rhodamine 123.[28]
-
Measurement: Measure the amount of Rhodamine 123 retained within the cells. This can be done by lysing the cells and measuring the fluorescence of the lysate using a fluorometer, or by analyzing individual cells using flow cytometry.[21][30]
-
Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of Biricodar indicates inhibition of P-gp-mediated efflux.[29]
Conclusion
References
- 1. Safety and efficacy of the MDR inhibitor Incel (biricodar, VX-710) in combination with mitoxantrone and prednisone in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of Multidrug-Resistance-Linked P-Glycoprotein - ProQuest [proquest.com]
- 8. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Safety and efficacy of the multidrug resistance inhibitor Incel (biricodar; VX-710) in combination with paclitaxel for advanced breast cancer refractory to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III study of mitoxantrone plus low dose prednisone versus low dose prednisone alone in patients with asymptomatic hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Effectiveness of Mitoxantrone Plus Prednisone Versus Prednisone Alone in Metastatic Castrate-Resistant Prostate Cancer After Docetaxel Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy with mitoxantrone plus prednisone or prednisone alone for symptomatic hormone-resistant prostate cancer: a Canadian randomized trial with palliative end points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostate specific antigen response to mitoxantrone and prednisone in patients with refractory prostate cancer: prognostic factors and generalizability of a multicenter trial to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. researchhub.com [researchhub.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Safety Profiles of P-glycoprotein Inhibitors, Featuring Biricodar Dicitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of various P-glycoprotein (P-gp) inhibitors, with a special focus on the third-generation inhibitor, Biricodar Dicitrate. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of P-gp inhibitors for clinical applications. This comparison includes data from preclinical and clinical studies, highlighting the evolution of P-gp inhibitors from first-generation agents with significant off-target toxicities to more selective and better-tolerated third-generation compounds.
Executive Summary
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. While the inhibition of P-gp holds therapeutic promise, the clinical application of P-gp inhibitors has been challenging due to their own toxicity profiles. This guide compares the safety of this compound with other notable P-gp inhibitors, including first-generation agents like verapamil, cyclosporine, and quinidine, and other third-generation inhibitors such as tariquidar and zosuquidar. The data presented herein demonstrates a clear trend towards improved safety and tolerability with successive generations of P-gp inhibitors.
Comparative Safety Profiles of P-gp Inhibitors
The safety and tolerability of P-gp inhibitors have evolved significantly. First-generation inhibitors, often repurposed drugs, are associated with significant mechanism-related and off-target toxicities. Second-generation inhibitors offered modest improvements, while third-generation inhibitors were specifically designed for high potency and selectivity, resulting in generally more favorable safety profiles.[1][2]
Quantitative Comparison of Adverse Events
The following table summarizes the most frequently reported adverse events for various P-gp inhibitors based on data from clinical trials. It is important to note that the incidence of adverse events can be influenced by the patient population, co-administered chemotherapeutic agents, and the specific clinical trial design.
| P-gp Inhibitor | Generation | Common Adverse Events (Grade ≥3) | Frequency (%) | Dose-Limiting Toxicities |
| This compound (VX-710) | Third | Neutropenia, Febrile Neutropenia, Nausea/Vomiting, Ataxia | 12% (febrile neutropenia) | Myelosuppression (when combined with doxorubicin) |
| Verapamil | First | Hypotension, Bradycardia, Congestive Heart Failure, Constipation | Not consistently reported in oncology trials | Hypotension[3][4] |
| Cyclosporine | First | Nephrotoxicity, Hypertension, Neurotoxicity | Not consistently reported in oncology trials | Nephrotoxicity, Neurotoxicity |
| Quinidine | First | Cardiac Arrhythmias (Torsades de Pointes), Diarrhea, Nausea | Not consistently reported in oncology trials | Cardiac Arrhythmias |
| Tariquidar | Third | Neutropenia, Anorexia, Blurred Vision, Hypotension, Fatigue | Minimal (2-8% non-hematologic)[5] | Neutropenia (when combined with vinorelbine)[6] |
| Zosuquidar | Third | Cerebellar Dysfunction, Hallucinations, Palinopsia (oral), Respiratory Failure, Hypokalemia, Arrhythmia, Febrile Neutropenia (IV with chemotherapy) | Grade 3/4 events reported in a small study[3] | Cerebellar toxicity (oral)[3] |
| Elacridar | Third | Neutropenia | Most common toxicity[3] | Not specified in the provided results |
Note: The frequencies of adverse events for first-generation inhibitors are not consistently reported in the context of P-gp inhibition in oncology trials, as their use was often limited by their primary pharmacological effects at the high doses required for P-gp inhibition.
In Vitro P-gp Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table provides a comparison of the in vitro IC50 values for P-gp inhibition for the discussed inhibitors.
| P-gp Inhibitor | IC50 for P-gp Inhibition (µM) |
| This compound (VX-710) | 0.75 (inhibition of [3H]azidopine photoaffinity labeling) |
| Verapamil | 10 (approximate binding affinity)[7] |
| Cyclosporine | Low µM range |
| Tariquidar | < 0.1 |
| Zosuquidar | < 0.1 |
Mechanisms of Toxicity and Associated Signaling Pathways
The adverse effects of P-gp inhibitors are often linked to their primary pharmacological actions or off-target effects. Understanding these mechanisms is crucial for predicting and managing their toxicities.
Verapamil-Induced Cardiotoxicity
Verapamil, a first-generation P-gp inhibitor, is a calcium channel blocker. Its cardiotoxicity stems directly from its therapeutic mechanism of action. By blocking L-type calcium channels in cardiac myocytes, verapamil reduces cardiac contractility, slows heart rate, and can lead to atrioventricular (AV) block and hypotension.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin Ameliorates Cyclosporine-A-Induced Renal Fibrosis by Inhibiting TGF-β1-Induced Epithelial–Mesenchymal Transition [mdpi.com]
- 5. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for TGF-beta in cyclosporine-induced modulation of renal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Biricodar Dicitrate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Biricodar Dicitrate, a potent investigational agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. Due to its cytotoxic nature and high aquatic toxicity, improper disposal is not only a regulatory violation but also a significant environmental hazard. This guide provides a detailed, step-by-step plan for the proper disposal of this compound, grounded in safety protocols and regulatory compliance.
Waste Characterization and Regulatory Framework
Before disposal, it is imperative to classify this compound waste according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA). A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2]
Based on available Safety Data Sheet (SDS) information for the active compound, Biricodar is classified as "very toxic to aquatic life with long lasting effects." This characteristic strongly suggests that this compound waste would be classified as toxic hazardous waste .
Key Regulatory Considerations:
-
RCRA: Governs the management of hazardous waste from generation to disposal.[1]
-
State and Local Regulations: May have more stringent requirements than federal mandates. Always consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines.
Quantitative Data Summary
While specific aquatic toxicity data (LC50/EC50 values) for this compound is not publicly available, the general classification of high aquatic toxicity necessitates treating it as a significant environmental hazard. The following table summarizes the key hazard information that informs the disposal protocol.
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Segregation of Waste
-
Immediately segregate all materials that have come into contact with this compound from the general laboratory waste stream.
-
This includes, but is not limited to:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats).
-
Spill cleanup materials.
-
Step 2: Waste Containerization and Labeling
-
Use a dedicated, leak-proof, and sealable hazardous waste container. The container material must be compatible with this compound.
-
Clearly label the container with the following information:
-
"HAZARDOUS WASTE"
-
"this compound"
-
The specific hazards (e.g., "Toxic," "Cytotoxic").
-
Accumulation start date.
-
Principal Investigator's name and contact information.
-
Step 3: On-site Accumulation
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic and clearly marked.
-
Ensure that incompatible chemicals are not stored in the same secondary containment.
Step 4: Arrange for Licensed Disposal
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste disposal company that has the capabilities to handle and transport cytotoxic and toxic pharmaceutical waste.
Step 5: Documentation
-
Maintain a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound. Due to its complex piperidine derivative structure, attempting to neutralize or degrade it in a standard laboratory setting without a specific, validated protocol could lead to the generation of other hazardous byproducts or incomplete detoxification. Therefore, the recommended and safest approach is to use a licensed hazardous waste disposal service.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Biricodar Dicitrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Biricodar Dicitrate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
Compound Information:
This compound is the dicitrate salt of a synthetic pipecolinate derivative.[1] It functions as a chemosensitizing agent by inhibiting plasma membrane drug-efflux pumps like P-glycoprotein (Pgp) and multidrug resistance protein 1 (MRP-1).[1]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed.[2][3] |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
| H410 | Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[4] The following table outlines the recommended PPE for handling this compound.
| Task | Recommended PPE |
| Handling Powder (weighing, preparing solutions) | Double chemotherapy gloves, disposable gown, face shield, and N95 respirator within a biological safety cabinet or ventilated enclosure.[4] |
| Handling Solutions | Chemotherapy gloves, disposable gown, and eye/face protection (safety glasses with side shields or face shield).[4][5] |
| Administering to Animals | Double chemotherapy gloves, disposable gown, and face shield.[4] |
| Cleaning Spills | Double chemotherapy gloves, disposable gown, eye/face protection, and appropriate respiratory protection based on the spill size and potential for aerosolization. |
| Waste Disposal | Double chemotherapy gloves and a disposable gown. |
PPE Specifications:
-
Gloves: Use powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978).[6] When double-gloving, one pair should be worn under the gown cuff and the second pair over the cuff.[5][6]
-
Gowns: Wear disposable, long-sleeved gowns made of a low-lint material with a solid front and back closure.[5][7] Cuffs should be tight-fitting.
-
Eye and Face Protection: Use safety glasses with side shields, goggles, or a face shield to protect against splashes.[7][8]
-
Respiratory Protection: For handling powders or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is necessary.[5]
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Handling and Storage
Safe Handling Precautions:
-
Work in a designated area, such as a chemical fume hood or biological safety cabinet, to avoid dust and aerosol formation.[2]
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[2]
Storage Conditions:
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[2] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[2] |
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[2]
Emergency Procedures
First Aid Measures:
| Exposure Route | Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[2][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3] |
Spill Response Workflow
Caption: Step-by-step procedure for responding to a this compound spill.
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Avoid release to the environment.[2] Collect any spillage.[2]
-
All disposable PPE (gloves, gowns, etc.) should be considered contaminated and disposed of as hazardous waste.
Disposal Decision Tree:
Caption: Decision-making process for the disposal of this compound waste.
References
- 1. Facebook [cancer.gov]
- 2. Biricodar(Vx-710)|159997-94-1|MSDS [dcchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. halyardhealth.eu [halyardhealth.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
